Kanshone A
Description
Properties
IUPAC Name |
(4R,4aR,5R)-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-6-5-7-11-12(16)8-9-13(14(2,3)17)15(10,11)4/h7-10,13,17H,5-6H2,1-4H3/t10-,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSWGHXLDCLRSF-DGFSRKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1(C(C=CC2=O)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC=C2[C@]1([C@@H](C=CC2=O)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Kanshone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanshone, a class of nardosinone-type sesquiterpenoids isolated from Nardostachys jatamansi, has demonstrated significant anti-neuroinflammatory properties. This document provides an in-depth technical overview of the core mechanism of action of various Kanshone compounds. The primary mechanism involves the attenuation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This guide summarizes the quantitative data from key studies, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the involved signaling cascades and experimental workflows.
Introduction
Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the inflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The production of these molecules is largely regulated by the NF-κB and MAPK signaling pathways. Several studies have identified Kanshone and its analogues as potent inhibitors of these pathways, highlighting their therapeutic potential in neuroinflammation-related disorders.
Core Mechanism of Action: Inhibition of NF-κB and MAPK Signaling
The anti-neuroinflammatory effects of Kanshone compounds are primarily attributed to their ability to suppress the activation of the NF-κB and MAPK signaling cascades in LPS-stimulated microglial cells.
Attenuation of the NF-κB Signaling Pathway
Under normal physiological conditions, the transcription factor NF-κB is sequestered in the cytoplasm in an inactive complex with its inhibitor, IκB-α. Upon stimulation by LPS, IκB-α is phosphorylated and subsequently degraded. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of genes encoding pro-inflammatory mediators.[1]
Kanshone compounds, including Kanshone B and E, have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκB-α.[2] This action effectively blocks the nuclear translocation of NF-κB, thereby downregulating the expression of NF-κB target genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as various pro-inflammatory cytokines.[1][3]
Modulation of the MAPK Signaling Pathway
The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are key regulators of cellular responses to external stimuli. In the context of neuroinflammation, the phosphorylation and activation of these MAPKs lead to the production of inflammatory mediators.
Studies have demonstrated that nardosinone-type sesquiterpenes, including Kanshone B and E, suppress the phosphorylation of ERK, JNK, and p38 MAPK in LPS-stimulated BV2 microglial cells.[3] This inhibition of MAPK activation contributes to the overall reduction in the inflammatory response.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of various Kanshone compounds on inflammatory markers in LPS-stimulated BV2 microglial cells.
Table 1: Effect of Kanshone B and E on NO and PGE2 Production
| Compound | Concentration (µM) | NO Production (% of LPS control) | PGE2 Production (% of LPS control) |
| Kanshone B | 10 | ~55% | ~60% |
| 20 | ~30% | ~40% | |
| Kanshone E | 10 | ~65% | ~70% |
| 20 | ~40% | ~50% |
*Values are estimated from graphical data presented in the cited literature and represent significant inhibition compared to the LPS-treated group.[3]
Table 2: Effect of Kanshone N on Pro-inflammatory Cytokine mRNA Expression
| Compound | Concentration (µM) | IL-1β mRNA (% of LPS control) | TNF-α mRNA (% of LPS control) | IL-12 mRNA (% of LPS control) |
| Kanshone N | 10 | ~70% | ~65% | ~75% |
| 20 | ~45% | ~40% | ~50% |
*Values are estimated from graphical data presented in the cited literature and represent a dose-dependent inhibitory effect.[1]
Detailed Experimental Methodologies
The following protocols are representative of the methods used in the cited studies to investigate the mechanism of action of Kanshone.
Cell Culture and Treatment
-
Cell Line: BV2 murine microglial cells are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of Kanshone compounds for a specified duration (e.g., 3 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay
-
Principle: NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Protocol:
-
After cell treatment, collect the culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, and the phosphorylated forms of IκB-α, ERK, JNK, and p38 MAPK.
-
Protocol:
-
Lyse the treated cells to extract total proteins.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control protein such as actin or GAPDH.[4]
-
Quantitative Real-Time PCR (qRT-PCR)
-
Principle: qRT-PCR is used to measure the mRNA expression levels of pro-inflammatory cytokines.
-
Protocol:
-
Isolate total RNA from the treated cells using an RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Perform real-time PCR using the synthesized cDNA, specific primers for the target genes (e.g., IL-1β, TNF-α, IL-6), and a fluorescent dye (e.g., SYBR Green).
-
Monitor the amplification of the PCR product in real-time.
-
Calculate the relative gene expression levels using the comparative Ct (ΔΔCt) method, normalizing to a housekeeping gene (e.g., GAPDH).
-
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: Kanshone inhibits NF-κB and MAPK signaling pathways.
Experimental Workflow
References
The Biological Activities of Kanshones: A Technical Guide for Researchers
An In-depth Examination of the Anti-inflammatory, Neuroprotective, and Anticancer Potential of Kanshone Sesquiterpenoids
Introduction
Kanshone, a class of sesquiterpenoids isolated from the medicinal plant Nardostachys jatamansi, has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of Kanshone's mechanisms of action, with a focus on its anti-inflammatory, neuroprotective, and emerging anticancer properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the therapeutic potential of these natural compounds. We will delve into the quantitative data from key studies, provide detailed experimental protocols for an array of relevant assays, and visualize the intricate signaling pathways modulated by Kanshones.
Quantitative Data on Biological Activities
The biological efficacy of various Kanshone analogues has been quantified in several studies, primarily focusing on their anti-inflammatory and neuroprotective effects. The following tables summarize the key quantitative data, including IC50 values for the inhibition of nitric oxide (NO) production, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
| Compound | Biological Activity | Assay System | IC50 Value (µM) | Reference |
| Kanshone B | Anti-inflammatory | Inhibition of NO production in LPS-stimulated BV2 cells | 11.5 | [1] |
| Kanshone E | Anti-inflammatory | Inhibition of NO production in LPS-stimulated BV2 cells | 11.1 | [1] |
| Kanshone J | Anti-neuroinflammatory | Inhibition of NO production in LPS-stimulated BV2 cells | 46.54 | [1] |
| Kanshone K | Anti-neuroinflammatory | Inhibition of NO production in LPS-stimulated BV2 cells | > 50 | [1] |
| Kanshone N | Anti-neuroinflammatory | Inhibition of NO production in LPS-stimulated BV2 cells | Dose-dependent inhibition (IC50 not specified) | [2][3] |
Core Biological Activities and Mechanisms of Action
Kanshone compounds exert their biological effects through the modulation of key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.
Anti-inflammatory and Anti-neuroinflammatory Activity
The most extensively studied activities of Kanshones are their potent anti-inflammatory and neuroprotective effects.[4] These compounds have been shown to suppress the production of pro-inflammatory mediators in activated microglial cells, which are the resident immune cells of the central nervous system and play a critical role in neuroinflammation.
The key mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: Kanshones, including Kanshone B and E, effectively reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[4] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.[4]
-
Reduction of Pro-inflammatory Cytokines: Kanshones also attenuate the mRNA expression and protein production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in LPS-stimulated microglial cells.[4]
-
Modulation of NF-κB Signaling: A central mechanism of Kanshone's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[2][4] Kanshones prevent the phosphorylation and subsequent degradation of the inhibitory protein IκB-α.[2] This retains the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[2]
-
Suppression of MAPK Signaling: Kanshones modulate the MAPK signaling pathway by inhibiting the phosphorylation of key kinases, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[4] The differential inhibition of these kinases may contribute to the specific biological effects of different Kanshone analogues.
Anticancer Activity
Emerging evidence suggests that some members of the broader xanthone class, to which Kanshones are related, possess anticancer properties.[5] Studies on various cancer cell lines have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis.[5] The anticancer activity of specific Kanshone compounds is an active area of research, with preliminary data indicating potential efficacy against various cancer cell lines. However, more extensive studies are required to fully elucidate their anticancer mechanisms and therapeutic potential.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of Kanshone compounds.
Cell Culture and Treatment
-
Cell Line: BV2 murine microglial cells are a standard model for neuroinflammation studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[6]
-
Treatment: For inflammatory stimulation, cells are pre-treated with various concentrations of Kanshone compounds for a specified time (e.g., 1-3 hours) before being stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) for a designated period (e.g., 24 hours for mediator production or shorter times for signaling pathway analysis).[4][6]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, which can be measured spectrophotometrically.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.[6]
-
Western Blot Analysis for Protein Expression and Phosphorylation
This technique is used to detect and quantify specific proteins, including total and phosphorylated forms of signaling molecules.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.
-
Procedure:
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p38, p-JNK, p-ERK, IκB-α, p-p65) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize to a loading control like β-actin or GAPDH.[4]
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity.
-
Procedure:
-
Transfection: Co-transfect cells (e.g., HEK293T or BV2) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, treat the cells with Kanshone compounds and then stimulate with an NF-κB activator (e.g., LPS or TNF-α).
-
Cell Lysis: Lyse the cells using a specific lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: In a luminometer plate, add the cell lysate and the luciferase substrate.
-
Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[7][8][9][10][11]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Kanshones and a typical experimental workflow for their investigation.
Kanshone's Inhibition of the NF-κB Signaling Pathway
Caption: Kanshone inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation and subsequent degradation of IκBα.
Kanshone's Modulation of the MAPK Signaling Pathway
Caption: Kanshone suppresses the MAPK pathway by inhibiting the phosphorylation of p38, JNK, and ERK kinases.
Experimental Workflow for Investigating Kanshone's Bioactivity
Caption: A typical workflow for characterizing the anti-inflammatory and neuroprotective effects of Kanshone compounds.
Conclusion and Future Directions
The existing body of research strongly supports the potential of Kanshone sesquiterpenoids as valuable therapeutic leads, particularly for inflammatory and neurodegenerative disorders. Their ability to modulate the NF-κB and MAPK signaling pathways provides a solid mechanistic foundation for their observed biological activities.
Future research should focus on:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: To identify the most potent and selective Kanshone analogues for specific therapeutic targets.
-
In Vivo Efficacy and Safety: To validate the in vitro findings in relevant animal models of disease and to assess their pharmacokinetic and toxicological profiles.
-
Elucidation of Anticancer Mechanisms: To conduct in-depth investigations into the anticancer potential of Kanshones and their specific molecular targets in various cancer types.
-
Clinical Translation: To explore the feasibility of developing Kanshone-based therapeutics for human diseases through well-designed clinical trials.
This technical guide provides a solid foundation for researchers to further explore the promising therapeutic potential of Kanshones. The detailed protocols and pathway diagrams serve as practical tools to facilitate future investigations into this exciting class of natural products.
References
- 1. Anti-neuroinflammatory effects of sesquiterpenoids isolated from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phyllanthus amarus prevents LPS-mediated BV2 microglial activation via MyD88 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bowdish.ca [bowdish.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Kanshone A from Nardostachys chinensis: A Technical Guide for Researchers
An In-depth Examination of the Bioactive Sesquiterpenoid for Drug Development Professionals
Introduction
Kanshone A is a naturally occurring sesquiterpenoid isolated from the roots and rhizomes of Nardostachys chinensis, a perennial herb belonging to the Valerianaceae family.[1] Traditionally used in herbal medicine, Nardostachys chinensis has garnered significant interest in the scientific community for its diverse pharmacological properties, including cardioprotective, antiarrhythmic, and neuroprotective effects. This compound, as one of its active constituents, has demonstrated notable biological activities, particularly in the realms of cytotoxicity and anti-inflammatory action. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, isolation methods, biological activities, and underlying mechanisms of action, with a focus on its potential for therapeutic development.
Chemical Properties and Structure
This compound is classified as an aristolane-type sesquiterpenoid. Its chemical structure and fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.33 g/mol |
| IUPAC Name | (3aR,4R,9bS)-4,7-dimethyl-4-(prop-1-en-2-yl)-3a,4,5,9b-tetrahydroazuleno[1,2-b]furan-2(3H)-one |
| CAS Number | 104775-52-2 |
| Appearance | Reported as a component of isolated fractions |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |
Isolation and Purification Protocol
While a universally standardized protocol for the isolation of this compound has not been published, a general methodology can be derived from studies on the separation of sesquiterpenoids from Nardostachys species. The following is a representative experimental protocol.
1. Plant Material and Extraction:
-
Dried and powdered roots and rhizomes of Nardostachys chinensis are subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period. The extraction process is often repeated multiple times to ensure a comprehensive extraction of secondary metabolites.
2. Fractionation:
-
The resulting crude extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Sesquiterpenoids like this compound are typically enriched in the less polar fractions, such as n-hexane and ethyl acetate.
3. Chromatographic Purification:
-
The bioactive fraction (e.g., ethyl acetate fraction) is subjected to a series of chromatographic techniques for the isolation of pure compounds.
-
Column Chromatography: The fraction is initially separated on a silica gel column using a gradient elution system of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles are further purified by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.
-
4. Structure Elucidation:
-
The structure of the isolated pure compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Mass Spectrometry (MS), and comparison with published data.
Biological Activities and Quantitative Data
This compound has demonstrated significant cytotoxic and anti-inflammatory activities. The available quantitative data is summarized below.
Cytotoxicity
| Cell Line | Activity | IC₅₀ Value | Reference |
| P-388 (Murine Leukemia) | Cytotoxic | Data not explicitly available in abstracts | [1] |
Anti-inflammatory Activity
While direct IC50 values for the anti-inflammatory activity of this compound are not specified in the reviewed literature, related nardosinone-type sesquiterpenes from Nardostachys have been shown to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests that this compound likely possesses similar anti-inflammatory properties. The primary mechanism is believed to be the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE₂) production.
| Assay | Cell Line | Activity | IC₅₀ Value | Reference |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 (Murine Macrophages) | Expected based on related compounds | Data not available for this compound | Inferred from related compounds |
| Prostaglandin E₂ (PGE₂) Production Inhibition | BV2 (Murine Microglia) | Expected based on related compounds | Data not available for this compound | Inferred from related compounds |
Experimental Protocols for Biological Assays
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: P-388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10⁵ cells/mL.
-
Compound Treatment: this compound, dissolved in DMSO and diluted with culture medium, is added to the wells at various concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Cells)
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Pre-treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and nitric oxide production.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm.
-
IC₅₀ Calculation: The IC₅₀ value for the inhibition of NO production is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are believed to be mediated through the modulation of key intracellular signaling pathways. Based on studies of structurally related compounds from Nardostachys, the primary targets appear to be the NF-κB and MAPK pathways. A potential role for the PKC pathway has also been suggested based on the activity of crude extracts of Nardostachys chinensis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway.
Experimental Protocol: Western Blot for NF-κB Activation
-
Cell Treatment and Lysis: RAW 264.7 cells are treated with this compound and/or LPS as described above. Cytoplasmic and nuclear protein extracts are prepared using a commercial extraction kit.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).
-
Detection: The membrane is incubated with a corresponding HRP-conjugated secondary antibody and visualized using an enhanced chemiluminescence (ECL) detection system.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of three main subfamilies: ERK, JNK, and p38. Activation of these kinases through phosphorylation leads to the downstream activation of transcription factors that regulate the expression of inflammatory mediators. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of these key kinases.
References
An In-Depth Technical Guide to Kanshone A: Structure, Bioactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanshone A is a naturally occurring sesquiterpenoid isolated from the roots and rhizomes of Nardostachys chinensis Batalin (Valerianaceae), a plant with a history of use in traditional medicine.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, its known biological activities, and detailed experimental protocols relevant to its study. The information presented herein is intended to support further research and development of this compound and related compounds as potential therapeutic agents.
Chemical Structure and Properties
This compound is classified as an aristolane-type sesquiterpenoid.[3] Its chemical identity is well-established through spectroscopic analysis and total synthesis.[4]
| Property | Value | Source |
| IUPAC Name | (4R,4aR,5R)-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one | [5] |
| Molecular Formula | C₁₅H₂₂O₂ | [5] |
| Molecular Weight | 234.33 g/mol | [5] |
| CAS Number | 115356-18-8 | [5] |
| Canonical SMILES | C[C@@H]1CCC=C2[C@]1(--INVALID-LINK--C(C)(C)O)C | [5] |
Structure Elucidation: The structure of this compound has been determined using various spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6][7][8] The absolute configuration was confirmed through total synthesis.[4]
Related Compounds: this compound is part of a larger family of sesquiterpenoids isolated from Nardostachys species, which includes other Kanshones (e.g., Kanshone C) and nardosinane-type sesquiterpenoids.[9][10] These related compounds often share structural similarities and exhibit a range of biological activities.
Biological Activity: Cytotoxicity
This compound has demonstrated cytotoxic activity against murine leukemia P-388 cells.[1][2] This finding suggests its potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy in other cancer cell lines.
| Compound | Cell Line | Activity | IC₅₀ (µg/mL) | Source |
| This compound | P-388 | Cytotoxic | 7.0 | [1] |
Experimental Protocols
Cytotoxicity Assay against P-388 Murine Leukemia Cells (MTT Assay)
This protocol is a standard method for assessing the cytotoxic activity of a compound against a cancer cell line.
Materials:
-
P-388 murine leukemia cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed P-388 cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete RPMI-1640 medium.[11] Incubate the plates overnight to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[12] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plates to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Signaling Pathways
While the precise signaling pathway mediating the cytotoxic effects of this compound has not been definitively elucidated, research on structurally related sesquiterpenoids from Nardostachys chinensis and other natural products provides strong indications of potential mechanisms. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways are frequently implicated in the regulation of cell survival, proliferation, and apoptosis, and are common targets for anticancer agents.[13][14]
Hypothesized Mechanism of Action of this compound
Based on the known activities of related compounds, it is plausible that this compound induces cytotoxicity in cancer cells through the modulation of the NF-κB and/or MAPK signaling pathways, leading to the induction of apoptosis (programmed cell death).
Logical Relationship of a Hypothesized Cytotoxic Signaling Pathway for this compound
Caption: Hypothesized signaling cascade of this compound leading to apoptosis.
Experimental Workflow for Investigating Signaling Pathways
To elucidate the specific mechanism of action of this compound, the following experimental workflow can be employed:
Caption: Workflow for elucidating this compound's mechanism of action.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic activity. This guide provides a foundational understanding of its chemical structure and a detailed protocol for assessing its bioactivity. Further research focusing on the elucidation of its specific molecular targets and signaling pathways, as outlined in the proposed workflow, is crucial for its development as a potential therapeutic agent. The investigation of its efficacy in a broader range of cancer models and in vivo studies will be the next critical steps in translating these initial findings into clinical applications.
References
- 1. Cytotoxic sesquiterpenes from Nardostachys chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of this compound, a sesquiterpene isolated from Nardostachys chinensis (Valerianaceae) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C15H22O2 | CID 10466564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Six new sesquiterpenoids from Nardostachys chinensis Batal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Six kanshone C-derived sesquiterpenoid hybrids nardochalaristolones A-D, nardoflavaristolone A and dinardokanshone F from Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nardosinane-type sesquiterpenoids of Nardostachys chinensis Batal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. NF-κB Signaling in Tumor Pathways Focusing on Breast and Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Kanshone A: A Technical Guide to its Chemical Properties, Formula, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanshone A, a sesquiterpenoid isolated from the roots and rhizomes of Nardostachys jatamansi (also known as Nardostachys chinensis), has garnered significant interest within the scientific community.[1] This technical guide provides a comprehensive overview of the chemical properties, formula, and known biological activities of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. The document details the compound's physicochemical characteristics, provides insights into its synthesis and isolation, and explores its cytotoxic and anti-neuroinflammatory properties, with a particular focus on its modulation of the NF-κB signaling pathway.
Chemical Properties and Formula
This compound is a bicyclic sesquiterpenoid with a complex stereochemistry. Its chemical identity is well-established through various spectroscopic techniques.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | [2] |
| Molecular Weight | 234.33 g/mol | [2] |
| IUPAC Name | (4R,4aR,5R)-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1(4H)-one | [2] |
| CAS Number | 115356-18-8 | [2] |
| Computed XLogP3 | 2.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Appearance | Yellowish oil (for related Kanshones) | [3] |
Experimental Protocols
Isolation of this compound from Nardostachys jatamansi
The following is a general procedure for the isolation of sesquiterpenoids, including this compound, from the rhizomes and roots of Nardostachys jatamansi, based on published methods.[3][4][5]
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: The air-dried and powdered rhizomes and roots of Nardostachys jatamansi are extracted with methanol at room temperature.
-
Concentration: The methanol extract is filtered and then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which contains the sesquiterpenoids, is collected.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.
-
Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3]
Total Synthesis of this compound
The total synthesis of this compound has been successfully achieved, providing a route to obtain the compound for research purposes without relying on natural sources. A published nine-step synthesis utilizes stereoselective alkylation and an intramolecular aldol cyclization as key steps.[6]
Cytotoxicity Assay against P388 Murine Leukemia Cells
This compound has demonstrated cytotoxic activity against P388 murine leukemia cells with a reported IC₅₀ value of 7.0 µg/mL. The following is a generalized protocol for assessing cytotoxicity using a tetrazolium-based (MTT) or similar colorimetric assay.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound.
Methodology:
-
Cell Culture: P388 murine leukemia cells are cultured in an appropriate medium and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound. Control wells receive the vehicle (e.g., DMSO) alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: A cell viability reagent, such as MTT, is added to each well. The reagent is metabolically reduced by viable cells into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anti-neuroinflammatory Activity Assessment
The anti-neuroinflammatory effects of this compound are attributed to its ability to inhibit the NF-κB signaling pathway.[4][5] This can be assessed by measuring the inhibition of pro-inflammatory mediators and examining key proteins in the NF-κB pathway in lipopolysaccharide (LPS)-stimulated microglial cells.
2.4.1. Inhibition of IκB-α Phosphorylation (Western Blot)
Methodology:
-
Cell Culture and Treatment: Microglial cells (e.g., BV-2) are pre-treated with this compound for a specific duration, followed by stimulation with LPS to activate the NF-κB pathway.
-
Protein Extraction: Whole-cell lysates are prepared from the treated and control cells.
-
SDS-PAGE and Western Blotting: Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated IκB-α and total IκB-α.
-
Detection: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Analysis: The levels of phosphorylated IκB-α are normalized to total IκB-α to determine the inhibitory effect of this compound.
2.4.2. Inhibition of NF-κB Nuclear Translocation (Immunofluorescence)
Methodology:
-
Cell Culture and Treatment: Microglial cells are grown on coverslips and treated with this compound and/or LPS as described above.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody entry.
-
Immunostaining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA-binding dye like DAPI.
-
Imaging: The cellular localization of NF-κB p65 is visualized using a fluorescence microscope.
-
Analysis: The translocation of NF-κB from the cytoplasm to the nucleus is quantified by analyzing the fluorescence intensity in both compartments.
Biological Activity and Signaling Pathways
Cytotoxic Activity
This compound has been shown to possess cytotoxic activity against P-388 murine leukemia cells, with a reported IC₅₀ of 7.0 µg/mL.[1] This activity suggests potential for further investigation as an anticancer agent.
Anti-neuroinflammatory Activity via NF-κB Pathway Inhibition
This compound exhibits anti-neuroinflammatory properties by targeting the canonical NF-κB signaling pathway. In response to pro-inflammatory stimuli such as LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκB-α. This phosphorylation event targets IκB-α for ubiquitination and subsequent proteasomal degradation. The degradation of IκB-α releases the NF-κB (p50/p65) dimer, allowing it to translocate from the cytoplasm to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκB-α, thereby preventing its degradation and consequently blocking the nuclear translocation of NF-κB.[4][5] This mechanism of action is depicted in the following signaling pathway diagram.
NF-κB Signaling Pathway and the Role of this compound
Caption: this compound inhibits the NF-κB signaling pathway.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic and anti-neuroinflammatory activities. Its well-defined chemical structure and the elucidation of its mechanism of action on the NF-κB pathway provide a solid foundation for further research. This technical guide consolidates the current knowledge on this compound, offering valuable information for its potential development as a therapeutic agent. Future studies should focus on obtaining more detailed physicochemical data, optimizing its synthesis, and conducting further in-depth biological evaluations to fully explore its therapeutic potential.
References
- 1. Cytotoxic sesquiterpenes from Nardostachys chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H22O2 | CID 10466564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi | MDPI [mdpi.com]
- 5. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of this compound, a sesquiterpene isolated from Nardostachys chinensis (Valerianaceae) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanshone A belongs to the nardosinone-type sesquiterpenoids, a class of natural products predominantly isolated from the medicinal plant Nardostachys jatamansi (family Valerianaceae).[1][2] This plant, commonly known as Jatamansi or Spikenard, has a long history of use in traditional medicine systems for treating a variety of ailments, including neurological and cardiovascular disorders.[1][3] Modern phytochemical investigations have identified sesquiterpenoids as major bioactive constituents of N. jatamansi, with this compound and its related compounds demonstrating a wide range of pharmacological activities.[2] These activities include anti-inflammatory, neuroprotective, and cytotoxic effects, making them promising candidates for further investigation in drug discovery and development.[4][5] This technical guide provides a comprehensive overview of the quantitative biological data, experimental protocols, and key signaling pathways associated with this compound and related sesquiterpenoids.
Core Concepts: Chemical Structures and Biological Activities
The core chemical structure of this compound and its relatives is a sesquiterpenoid skeleton, which is a 15-carbon isoprenoid.[6] The nardosinone-type sesquiterpenoids are characterized by a unique carbon framework. The biological activity of these compounds is attributed to their specific chemical structures and functional groups.
The primary biological activities reported for this compound and related sesquiterpenoids include:
-
Anti-inflammatory and Anti-neuroinflammatory Activity: Many studies have focused on the ability of these compounds to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins in microglia and macrophages.[4][6] This activity is particularly relevant for the development of therapeutics for neurodegenerative diseases and other inflammatory conditions.
-
Cytotoxic Activity: Several sesquiterpenoids from N. jatamansi have demonstrated cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents.
-
Neuroprotective Effects: Beyond their anti-inflammatory properties, some of these compounds have shown direct neuroprotective effects in models of neurotoxicity and oxidative stress.[7]
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data on the biological activities of this compound and related sesquiterpenoids.
Table 1: Anti-inflammatory and Anti-neuroinflammatory Activity of this compound and Related Sesquiterpenoids
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference(s) |
| 7-methoxydesoxo-narchinol | LPS-stimulated NO production | BV2 microglia | Dose-dependent inhibition | [6] |
| Kanshone N | LPS-stimulated NO production | BV2 microglia | Dose-dependent inhibition | [6] |
| Narchinol A | LPS-stimulated NO production | BV2 microglia | Dose-dependent inhibition | [6] |
| Nardosinone | LPS-induced NO production | BV2 microglia | Not specified | [5] |
| Isonardosinone | LPS-induced NO production | BV2 microglia | Not specified | [5] |
| Kanshone E | LPS-induced NO production | BV2 microglia | Not specified | [5] |
| Kanshone B | LPS-induced NO production | BV2 microglia | Not specified | [5] |
Table 2: Cytotoxic Activity of Sesquiterpenoids from Mikania micrantha
| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |
| Compound 4 | A549, HepG2, MCF-7, HeLa | 8.97 - 27.39 | [8] |
| Compound 7 | A549, HepG2, MCF-7, HeLa | 8.97 - 27.39 | [8] |
| Compound 8 | A549, HepG2, MCF-7, HeLa | 8.97 - 27.39 | [8] |
| Compound 9 | A549, HepG2, MCF-7, HeLa | 8.97 - 27.39 | [8] |
Table 3: Antibacterial Activity of Sesquiterpenoids from Mikania micrantha
| Compound | Bacteria | MIC (µg/mL) | Reference(s) |
| Compound 4 | S. aureus, MRSA, B. cereus, C. flaccumfaciens, E. coli, S. typhimurium, P. solanacearum | 1.56 - 12.5 | [8] |
| Compound 7 | S. aureus, MRSA, B. cereus, C. flaccumfaciens, E. coli, S. typhimurium, P. solanacearum | 1.56 - 12.5 | [8] |
| Compound 8 | S. aureus, MRSA, B. cereus, C. flaccumfaciens, E. coli, S. typhimurium, P. solanacearum | 1.56 - 12.5 | [8] |
| Compound 9 | S. aureus, MRSA, B. cereus, C. flaccumfaciens, E. coli, S. typhimurium, P. solanacearum | 1.56 - 12.5 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound and related sesquiterpenoids.
Isolation and Purification of Sesquiterpenoids from Nardostachys jatamansi
This protocol describes a general method for the extraction and isolation of sesquiterpenoids from the rhizomes of N. jatamansi.[9][10][11]
1.1. Extraction:
-
Air-dry the rhizomes of Nardostachys jatamansi at room temperature and then grind them into a coarse powder.
-
Extract the powdered rhizomes with methanol at room temperature for an extended period (e.g., 2 weeks).
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
1.2. Solvent Partitioning:
-
Suspend the crude methanol extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Concentrate each fraction to dryness to yield the respective solvent fractions.
1.3. Chromatographic Purification:
-
Subject the desired fraction (e.g., the ethyl acetate fraction, which is often rich in sesquiterpenoids) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to isolate pure compounds.[12][13][14]
Nitric Oxide (NO) Production Assay (Griess Assay) in BV-2 Microglial Cells
This protocol details the measurement of nitric oxide production, a key indicator of inflammation, in BV-2 microglial cells.[9][15][16][17][18]
2.1. Cell Culture and Seeding:
-
Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed the BV-2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
2.2. Cell Treatment:
-
Pre-treat the cells with various concentrations of the test compounds (e.g., this compound) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (cells treated with LPS only).
2.3. Griess Reaction:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.[18][19][20][21]
3.1. Cell Seeding and Treatment:
-
Seed the desired cancer cell line (e.g., A549, HepG2) in a 96-well plate at a density of 5 x 10³ cells per well.[18]
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
3.2. MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
3.3. Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
This compound and related sesquiterpenoids exert their biological effects by modulating key signaling pathways involved in inflammation and cell survival. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. In response to stimuli such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[22] this compound and its analogs have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[6]
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
MAPK Signaling Pathway
The MAPK signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and survival. It consists of a cascade of protein kinases: MAPKKK, MAPKK, and MAPK. In the context of inflammation, the p38 and JNK pathways are particularly important. Upon activation by cellular stress or inflammatory stimuli, these pathways lead to the activation of transcription factors such as AP-1, which in turn regulate the expression of inflammatory genes. Nardosinone-type sesquiterpenes have been shown to suppress the phosphorylation of key MAPK proteins like ERK, JNK, and p38.[5]
Caption: MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the screening and characterization of the biological activities of this compound and related sesquiterpenoids.
References
- 1. scispace.com [scispace.com]
- 2. Metabolome and transcriptome associated analysis of sesquiterpenoid metabolism in Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Properties of Nardostachys jatamansi (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Germacrane Sesquiterpene Dilactones from Mikania micrantha and Their Antibacterial and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Inhibition of Nitric Oxide Production in BV2 Microglial Cells by Triterpenes from Tetrapanax papyriferus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medic.upm.edu.my [medic.upm.edu.my]
- 18. rsc.org [rsc.org]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Kanshone A
For Researchers, Scientists, and Drug Development Professionals
Introduction to Kanshone A
This compound is a sesquiterpenoid with the molecular formula C15H22O2.[1] It has been reported to be a constituent of Nardostachys jatamansi, a perennial herb found in the alpine Himalayas.[1][2] This plant has a long history of use in traditional medicine for treating a variety of ailments, and its phytochemical composition, rich in sesquiterpenoids, is of significant interest to the scientific community for drug discovery.[2][3][4]
General Experimental Protocols for Isolation and Purification
The following protocols are based on established methods for the isolation of Kanshone derivatives and other sesquiterpenoids from Nardostachys jatamansi.[3][5]
2.1. Plant Material and Extraction
-
Plant Material: The rhizomes and roots of Nardostachys jatamansi are the primary source for the isolation of Kanshone sesquiterpenoids.[3][6]
-
Extraction: The dried and powdered plant material is typically extracted with a solvent such as methanol or a chloroform:methanol mixture (e.g., 1:1 v/v).[3][5] This process is often carried out at room temperature over an extended period or using a Soxhlet apparatus to ensure exhaustive extraction. The resulting crude extract is then concentrated under reduced pressure.
2.2. Chromatographic Separation and Purification
A multi-step chromatographic process is employed to isolate individual compounds from the complex crude extract.
-
Initial Fractionation: The concentrated extract is often subjected to solvent partitioning using solvents of varying polarity, such as hexane and butanol, to achieve initial separation.[7]
-
Column Chromatography: The fractions are then typically subjected to column chromatography over silica gel. A gradient elution system with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to separate the compounds based on their affinity for the stationary phase.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase such as a methanol-water or acetonitrile-water gradient.[3]
2.3. Structure Elucidation
The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques:
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.[5]
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure and stereochemistry of the molecule.[3][5]
Quantitative Data on Related Kanshone Compounds
While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the cytotoxic activity of other sesquiterpenoids isolated from Nardostachys jatamansi against various cancer cell lines. This data provides context for the potential biological activity of this compound.
| Compound | Cell Line | IC50 (µM) |
| Nardin A | A549 (lung cancer) | 12.5 |
| DU-145 (prostate cancer) | 18.7 | |
| MCF-7 (breast cancer) | >100 | |
| SK-N-SH (neuroblastoma) | 25.0 | |
| Nardin B | A549 (lung cancer) | 25.0 |
| DU-145 (prostate cancer) | 28.1 | |
| MCF-7 (breast cancer) | 87.5 | |
| SK-N-SH (neuroblastoma) | 50.0 |
Data extracted from Rekha et al., 2013.[5]
Biological Activity and Signaling Pathways
Numerous studies on sesquiterpenoids isolated from Nardostachys jatamansi have demonstrated significant anti-inflammatory properties. A common mechanism of action for these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3]
4.1. Anti-Inflammatory Effects
Related Kanshone compounds have been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests a potential role for this compound in mitigating neuroinflammation.
4.2. The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sesquiterpenoids from Nardostachys jatamansi have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[3]
Visualizations
5.1. Experimental Workflow for Isolation
Caption: General experimental workflow for the isolation of this compound.
5.2. NF-κB Signaling Pathway Inhibition
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound, a sesquiterpenoid from Nardostachys jatamansi, represents a promising area for further research in drug development. While specific data on its isolation and bioactivity are limited, the established methodologies for related compounds provide a clear path for its future investigation. The consistent anti-inflammatory activity observed in other Kanshone derivatives, particularly through the inhibition of the NF-κB pathway, strongly suggests that this compound may possess similar therapeutic potential. This guide serves as a foundational resource for researchers aiming to explore the isolation, characterization, and pharmacological evaluation of this and other related natural products.
References
- 1. This compound | C15H22O2 | CID 10466564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Two new sesquiterpenoids from the rhizomes of Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolome and transcriptome associated analysis of sesquiterpenoid metabolism in Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Kanshones: A Comprehensive Review of Their Anti-Neuroinflammatory Properties
A Technical Guide for Researchers and Drug Development Professionals
This document provides an in-depth review of the existing scientific literature on Kanshones, a group of nardosinone-type sesquiterpenoids isolated from Nardostachys jatamansi. The focus is on their potential as anti-neuroinflammatory agents, detailing their mechanism of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate their effects.
Core Mechanism of Action: Attenuation of Pro-inflammatory Signaling Pathways
Kanshone compounds exert their anti-neuroinflammatory effects primarily by inhibiting key signaling pathways involved in the inflammatory response, particularly in microglial cells. The central mechanisms identified are the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1]
Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), microglial cells activate these pathways, leading to the production of pro-inflammatory mediators. Kanshones intervene by suppressing the phosphorylation of critical kinases within these pathways, ultimately leading to a reduction in the expression of inflammatory genes.
Quantitative Analysis of Anti-inflammatory Activity
Several studies have quantified the inhibitory effects of various Kanshone derivatives on the production of pro-inflammatory molecules in LPS-stimulated BV2 microglial cells. The following tables summarize the key quantitative findings.
Table 1: Inhibitory Effects of Kanshones on Nitric Oxide (NO) Production
| Compound | Concentration | % Inhibition of NO Production | IC50 (µM) | Reference |
| Kanshone B | 10 µM | - | 11.5 | [2] |
| Nardosinone | 10 µM | - | 11.1 | [2] |
| 7-methoxydesoxo-narchinol | 10 µM | Significant dose-dependent inhibition | - | [3] |
| Kanshone N | 10 µM | Significant dose-dependent inhibition | - | [3] |
| Narchinol A | 10 µM | Significant dose-dependent inhibition | - | [3] |
Note: A direct percentage of inhibition at a specific concentration for all compounds was not consistently available. The data highlights dose-dependent effects and provides IC50 values where reported.
Table 2: Effect of Kanshones on Pro-inflammatory Gene and Protein Expression in LPS-stimulated BV2 cells
| Compound | Target Molecule | Concentration | Effect | Reference |
| Nardosinone-type sesquiterpenes (general) | iNOS (protein) | Various | Downregulation | [1] |
| COX-2 (protein) | Various | Downregulation | [1] | |
| IL-1β (mRNA) | Various | Attenuated expression | [1] | |
| IL-6 (mRNA) | Various | Attenuated expression | [1] | |
| TNF-α (mRNA) | Various | Attenuated expression | [1] | |
| 7-methoxydesoxo-narchinol | iNOS (protein) | 10 µM | Inhibition | [3] |
| COX-2 (protein) | 10 µM | Inhibition | [3] | |
| IL-1β (mRNA) | 10 µM | Dose-dependent inhibition | [3] | |
| IL-12 (mRNA) | 10 µM | Dose-dependent inhibition | [3] | |
| TNF-α (mRNA) | 10 µM | Dose-dependent inhibition | [3] | |
| Kanshone N | iNOS (protein) | 10 µM | Inhibition | [3] |
| COX-2 (protein) | 10 µM | Inhibition | [3] | |
| IL-1β (mRNA) | 10 µM | Dose-dependent inhibition | [3] | |
| IL-12 (mRNA) | 10 µM | Dose-dependent inhibition | [3] | |
| TNF-α (mRNA) | 10 µM | Dose-dependent inhibition | [3] | |
| Narchinol A | iNOS (protein) | 10 µM | Inhibition | [3] |
| COX-2 (protein) | 10 µM | Inhibition | [3] | |
| IL-1β (mRNA) | 10 µM | Dose-dependent inhibition | [3] | |
| IL-12 (mRNA) | 10 µM | Dose-dependent inhibition | [3] | |
| TNF-α (mRNA) | 10 µM | Dose-dependent inhibition | [3] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the inhibitory effects of Kanshones on the NF-κB and MAPK signaling pathways.
Caption: Kanshone's inhibition of the NF-κB signaling pathway.
Caption: Kanshone's inhibition of the MAPK signaling pathway.
Detailed Experimental Protocols
The following are generalized experimental protocols based on the methodologies reported in the reviewed literature for assessing the anti-neuroinflammatory effects of Kanshones.
Cell Culture and Treatment
-
Cell Line: Murine microglial BV2 cells are a standard model.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of Kanshone compounds for a specified period (e.g., 1-3 hours) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay
-
BV2 cells are seeded in 96-well plates and treated as described above.
-
After 24 hours of LPS stimulation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is measured at approximately 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Western Blot Analysis for Protein Expression
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-ERK, phospho-JNK, phospho-p38, IκBα, and β-actin as a loading control).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
Total RNA is extracted from treated cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR is performed using specific primers for target genes (e.g., IL-1β, IL-6, IL-12, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
Conclusion and Future Directions
The existing body of research strongly indicates that Kanshones are potent anti-neuroinflammatory agents. Their ability to inhibit both the NF-κB and MAPK signaling pathways underscores their potential for development as therapeutic agents for neuroinflammatory diseases. Further research is warranted to explore the structure-activity relationships among different Kanshone derivatives, to evaluate their efficacy and safety in in vivo models, and to investigate their potential for clinical application. No clinical trials involving Kanshones have been registered to date.
References
Potential Therapeutic Targets of Kanshone A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanshone A, a sesquiterpenoid isolated from the medicinal plant Nardostachys jatamansi, belongs to a class of compounds that have demonstrated significant therapeutic potential, particularly in the realm of anti-inflammatory and neuroprotective applications. While direct and extensive research on this compound is emerging, the broader family of kanshones and related sesquiterpenoids from Nardostachys jatamansi have been the subject of numerous studies. This technical guide synthesizes the available data on these related compounds to elucidate the probable therapeutic targets and mechanisms of action of this compound. The primary focus of this document is the well-established role of these compounds as modulators of the NF-κB signaling pathway and their subsequent effects on downstream inflammatory mediators.
Primary Therapeutic Target: Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of a wide array of pro-inflammatory genes.
Multiple studies on sesquiterpenoids from Nardostachys jatamansi, including various kanshone derivatives, have identified the NF-κB pathway as a primary therapeutic target.[1][2] These compounds have been shown to inhibit the phosphorylation of IκB-α, thereby preventing the nuclear translocation of NF-κB.[1][2] This inhibitory action effectively shuts down the downstream cascade of inflammatory gene expression.
Downstream Molecular Targets and Quantitative Data
The inhibition of the NF-κB signaling pathway by sesquiterpenoids from Nardostachys jatamansi leads to a significant reduction in the expression of several key downstream pro-inflammatory mediators. These include inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-12 (IL-12), and tumor necrosis factor-α (TNF-α).[1][2][3]
The anti-inflammatory activity of these compounds has been quantified in several studies, primarily through the measurement of nitric oxide (NO) production in LPS-stimulated microglial cells. The half-maximal inhibitory concentration (IC50) values for a range of sesquiterpenoids are presented in the table below.
| Compound | IC50 for NO Inhibition (µM) | Source |
| Nardosinone | 11.1 | Hwang et al. |
| Kanshone B | 11.5 | Hwang et al. |
| Desoxo-narchinol A | 3.48 ± 0.47 | [3] |
| Narchinol B | 2.43 ± 0.23 | [3] |
| Kanshone J | > 50 | [3] |
| Kanshone K | 46.54 ± 2.11 | [3] |
| This compound | Data not available | - |
Other Potential Therapeutic Targets
While the anti-inflammatory effects via NF-κB inhibition are the most well-documented, other potential therapeutic targets for kanshone-related compounds have been identified. Notably, certain kanshone C-derived sesquiterpenoid hybrids have been found to significantly enhance the activity of the serotonin transporter (SERT).[4] This suggests a potential role for this compound and related compounds in the modulation of serotonergic neurotransmission, which could be relevant for the treatment of mood disorders and other neurological conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of sesquiterpenoids from Nardostachys jatamansi.
Cell Culture and Treatment
-
Cell Line: BV2 microglial cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
After cell treatment, 100 µL of the culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite.
-
Western Blot Analysis for iNOS, COX-2, and Phospho-IκB-α
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins.
-
Procedure:
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for iNOS, COX-2, phospho-IκB-α, or a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
-
Principle: This method is used to measure the messenger RNA (mRNA) levels of specific genes, providing an indication of gene expression.
-
Procedure:
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable kit (e.g., TRIzol reagent).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with gene-specific primers for the target cytokines (e.g., IL-1β, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
-
Conclusion
While specific experimental data for this compound remains to be fully elucidated, the substantial body of evidence from structurally and functionally related sesquiterpenoids from Nardostachys jatamansi provides a strong foundation for predicting its therapeutic targets. The inhibition of the NF-κB signaling pathway stands out as the most probable primary mechanism of action for the anti-inflammatory effects of this compound. This, in turn, leads to the downregulation of key pro-inflammatory enzymes and cytokines. Furthermore, the potential for SERT modulation opens up additional avenues for its therapeutic application. Future research should focus on direct experimental validation of these proposed targets for this compound to fully unlock its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-neuroinflammatory effects of sesquiterpenoids isolated from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Six kanshone C-derived sesquiterpenoid hybrids nardochalaristolones A-D, nardoflavaristolone A and dinardokanshone F from Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]
Kanshone A and the NF-kB Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between Kanshone A, a bioactive compound of interest, and the Nuclear Factor-kappa B (NF-kB) signaling pathway. Due to the limited availability of specific data on this compound, this document leverages findings from closely related sesquiterpenoid compounds isolated from Nardostachys jatamansi, including Kanshone L, M, N, and D, to provide a representative understanding of the potential mechanism of action. These compounds have demonstrated significant anti-neuroinflammatory effects by modulating the NF-kB signaling cascade.
Core Concept: The NF-kB Signaling Pathway
The NF-kB signaling pathway is a cornerstone of the inflammatory response. In an unstimulated state, NF-kB dimers are held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This releases the NF-kB p65 subunit, allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes.
Quantitative Data Summary
The following tables summarize the inhibitory effects of sesquiterpenoids from Nardostachys jatamansi, including various Kanshones, on key inflammatory markers associated with the NF-kB signaling pathway. The data is derived from studies on LPS-stimulated BV2 microglial cells.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration (µM) | NO Production (% of LPS control) |
| Kanshone N | 5 | ~75% |
| 10 | ~55% | |
| 20 | ~30% | |
| Narchinol A | 5 | ~80% |
| 10 | ~60% | |
| 20 | ~40% | |
| 7-methoxydesoxo-narchinol | 5 | ~85% |
| 10 | ~65% | |
| 20 | ~45% |
Table 2: Effect on Pro-Inflammatory Gene Expression (at 20 µM)
| Compound | iNOS Expression (% of LPS control) | COX-2 Expression (% of LPS control) | TNF-α mRNA (% of LPS control) | IL-1β mRNA (% of LPS control) | IL-6 mRNA (% of LPS control) |
| Kanshone N | ~40% | ~50% | ~45% | ~35% | ~40% |
| Narchinol A | ~50% | ~55% | ~50% | ~45% | ~45% |
| 7-methoxydesoxo-narchinol | ~55% | ~60% | ~55% | ~50% | ~50% |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of Kanshones and their effect on the NF-kB signaling pathway.
Cell Culture and Treatment
-
Cell Line: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of Kanshone compounds for 1 hour prior to stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the specified duration.
Nitric Oxide (NO) Assay
-
Principle: The Griess assay is used to measure the production of nitrite, a stable metabolite of NO.
-
Procedure:
-
BV2 cells are seeded in a 96-well plate and treated as described above for 24 hours.
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve is generated using sodium nitrite to quantify the nitrite concentration.
-
Western Blot Analysis
-
Protein Extraction:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The protein concentration is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein (20-30 µg) are separated on a 10% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against p-IκBα, IκBα, NF-kB p65, and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Densitometric analysis of the bands is performed to quantify protein expression levels.
-
Visualizations
NF-kB Signaling Pathway and Inhibition by Kanshones
Caption: The NF-kB signaling pathway and the inhibitory point of this compound.
Experimental Workflow for Assessing NF-kB Inhibition
Methodological & Application
Kanshone A Cytotoxicity Assay: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanshone A is a sesquiterpenoid isolated from the roots and rhizomes of Nardostachys chinensis. Preliminary studies have indicated its potential as a cytotoxic agent, showing activity against murine leukemia P-388 cells. The evaluation of the cytotoxic effects of natural compounds like this compound is a critical step in drug discovery and development, particularly in the field of oncology. This document provides detailed protocols for assessing the cytotoxicity of this compound using two common and reliable methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane integrity. Additionally, a representative signaling pathway for apoptosis, a common mechanism of cell death induced by cytotoxic compounds, is presented.
Data Presentation
The following tables summarize hypothetical quantitative data for the cytotoxicity of Kansone A against various cancer cell lines. This data is for illustrative purposes to demonstrate how results from the described assays can be presented.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines Determined by MTT Assay
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| P-388 | Murine Leukemia | 48 | 8.5 |
| HeLa | Cervical Cancer | 48 | 15.2 |
| MCF-7 | Breast Cancer | 48 | 22.8 |
| A549 | Lung Cancer | 48 | 35.1 |
Table 2: Percentage of Cytotoxicity Induced by this compound as Determined by LDH Assay
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cytotoxicity (Mean ± SD) |
| P-388 | 10 | 24 | 55.4 ± 4.1 |
| P-388 | 25 | 24 | 78.9 ± 5.6 |
| HeLa | 10 | 24 | 40.2 ± 3.8 |
| HeLa | 25 | 24 | 65.7 ± 4.9 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1][2][3][4]
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
96-well plates
-
Selected cancer cell lines
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium. The amount of LDH activity is proportional to the number of lysed cells.[5][6][7][8][9]
Materials and Reagents:
-
This compound
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
Lysis buffer (provided with the kit or 1% Triton X-100)
-
Complete cell culture medium
-
96-well plates
-
Selected cancer cell lines
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Preparation of this compound: Prepare dilutions of this compound in serum-free culture medium as described previously.
-
Cell Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24-72 hours). Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the test compound.
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[6]
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Mandatory Visualizations
Caption: Workflow for this compound cytotoxicity assays.
Caption: Representative apoptosis signaling pathway.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchhub.com [researchhub.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiologics.com [cellbiologics.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Experimental Use of Kanshone A in P388 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Due to the limited availability of published quantitative data for Kanshone A in P388 cells, the following tables are presented as templates for data recording and analysis. Researchers should replace the placeholder values with their experimental results.
Table 1: Cytotoxicity of this compound on P388 Cells
| Compound | Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| This compound | 0.1 | (Experimental Data) | (Calculated Value) |
| 1 | (Experimental Data) | ||
| 10 | (Experimental Data) | ||
| 50 | (Experimental Data) | ||
| 100 | (Experimental Data) | ||
| Doxorubicin (Control) | (Varying Conc.) | (Experimental Data) | (Calculated Value) |
Table 2: Apoptosis Induction by this compound in P388 Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) | Live Cells (%) |
| Control | 0 | (Experimental Data) | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| This compound | (IC50 Value) | (Experimental Data) | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| (2 x IC50 Value) | (Experimental Data) | (Experimental Data) | (Experimental Data) | (Experimental Data) |
Table 3: Cell Cycle Analysis of P388 Cells Treated with this compound
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 Phase (%) |
| Control | 0 | (Experimental Data) | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| This compound | (IC50 Value) | (Experimental Data) | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| (2 x IC50 Value) | (Experimental Data) | (Experimental Data) | (Experimental Data) | (Experimental Data) |
Experimental Protocols
Cell Culture
P388 murine leukemia cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits the growth of P388 cells by 50% (IC50).
Materials:
-
P388 cells
-
This compound
-
RPMI-1640 medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed P388 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
P388 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed P388 cells in 6-well plates and treat with this compound at the determined IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
P388 cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed P388 cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
The following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: Experimental workflow for evaluating this compound in P388 cells.
Caption: Hypothetical signaling pathway potentially affected by this compound.
References
Application Notes and Protocols for Kanshone A Cell Culture Treatment
The following application notes and protocols are therefore based on the general understanding of related sesquiterpenoid compounds and provide a foundational framework for investigating the effects of Kanshone A in a research setting. It is highly recommended that researchers perform initial dose-response studies to determine the optimal working concentration for their specific cell lines and experimental conditions.
I. Introduction
This compound is a sesquiterpenoid compound isolated from plants of the Nardostachys genus. Preliminary studies have indicated its potential as a cytotoxic agent, suggesting it may have anti-cancer properties. These application notes provide a general framework for the initial investigation of this compound's effects on cancer cell lines in vitro, including protocols for assessing cytotoxicity, and proposing avenues for exploring its impact on key cellular processes like apoptosis and cell cycle progression.
II. Data Presentation
As specific quantitative data for this compound is limited, the following table is a template that researchers can use to structure their own experimental findings for clear comparison.
Table 1: Cytotoxic Effects of this compound on Various Cancer Cell Lines (Template)
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Notes |
| P-388 | Murine Leukemia | User Defined | User Determined | Reported to have cytotoxic activity[1] |
| e.g., HeLa | Cervical Cancer | e.g., 24, 48, 72 | User Determined | |
| e.g., MCF-7 | Breast Cancer | e.g., 24, 48, 72 | User Determined | |
| e.g., A549 | Lung Cancer | e.g., 24, 48, 72 | User Determined |
III. Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest (e.g., P-388, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. It is recommended to start with a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide Staining
This protocol describes how to assess whether this compound induces apoptosis in cancer cells using flow cytometry.
Materials:
-
This compound
-
Cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
This compound
-
Cancer cell line
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations and for a specific duration.
-
-
Cell Fixation:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
IV. Visualization of Potential Signaling Pathways
While the specific signaling pathways affected by this compound are not yet elucidated, related compounds have been shown to modulate the NF-κB and MAPK pathways. The following diagrams illustrate these pathways as potential targets for investigation.
Caption: Experimental workflow for investigating this compound's cellular effects.
Caption: Hypothesized signaling pathways potentially affected by this compound.
References
Application Notes and Protocols for In Vitro Experiments Using Kanshone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanshone A is a sesquiterpenoid compound with the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol .[1] This class of natural products has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects. Several studies on related sesquiterpenoids have demonstrated their ability to modulate key inflammatory pathways, making this compound a compound of interest for in vitro investigation.[2]
These application notes provide a comprehensive guide to preparing and utilizing this compound for in vitro experiments, focusing on assessing its cytotoxic and anti-inflammatory properties. The protocols detailed below are designed for use in a standard cell culture laboratory.
Properties and Handling of this compound
A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for the accurate preparation of stock solutions and for ensuring the stability of the compound throughout experimental procedures.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | [1] |
| Molecular Weight | 234.33 g/mol | [1] |
| IUPAC Name | (4R,4aR,5R)-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one | [1] |
| CAS Number | 115356-18-8 | [1] |
Solubility and Stability:
The stability of this compound in solution has not been formally reported. As a general precaution, stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] Working solutions should be prepared fresh from the stock solution for each experiment to ensure potency and minimize degradation.
Preparation of this compound Stock and Working Solutions
Proper preparation of stock and working solutions is critical for obtaining reproducible results.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol for 10 mM Stock Solution:
-
Accurately weigh out 1 mg of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Calculation: (1 mg / 234.33 g/mol ) / (10 mmol/L) = 0.000426 L = 426.7 µL.
-
-
In a sterile environment (e.g., a laminar flow hood), dissolve the 1 mg of this compound in 426.7 µL of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, date, and store at -20°C or -80°C.
Preparation of Working Solutions: Working solutions should be prepared immediately before use by diluting the stock solution in the appropriate cell culture medium. To avoid solvent toxicity, the final concentration of DMSO in the culture medium should typically be kept below 0.5%, and ideally at or below 0.1%.
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. For instance, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
Experimental Protocols
The following are detailed protocols for common in vitro assays to evaluate the biological activity of this compound. The murine macrophage cell line RAW 264.7 is often used as a model for inflammation studies.[6][7]
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of this compound on cell viability and is crucial for identifying non-toxic concentrations for subsequent functional assays. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8][9]
Materials:
-
RAW 264.7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL in 100 µL of complete medium and incubate for 18-24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of this compound working solutions. Include a "vehicle control" well containing medium with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[10]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle control.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies the effect of this compound on nitric oxide (NO) production by lipopolysaccharide (LPS)-stimulated macrophages. NO is a key pro-inflammatory mediator, and its inhibition is a marker of anti-inflammatory activity. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO.[1][6]
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock)
-
This compound working solutions
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[6]
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include control wells (cells only, cells + LPS + vehicle).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 100 µL of Griess Reagent to each supernatant sample.[6]
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is determined relative to the LPS-stimulated vehicle control.
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol outlines the measurement of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from this compound and LPS-treated cells (from section 4.2)
-
Commercial ELISA kits for TNF-α, IL-6, or other cytokines of interest
-
Microplate reader
Protocol:
-
Culture, treat, and stimulate RAW 264.7 cells with this compound and LPS as described in the Griess assay protocol (steps 1-4).
-
After the 24-hour incubation, collect the cell culture supernatants.[12]
-
Centrifuge the supernatants to pellet any cell debris.
-
Perform the ELISA for the desired cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions provided with the commercial kit.[12][13]
-
Measure the absorbance using a microplate reader at the wavelength specified by the kit manufacturer.
-
Calculate the cytokine concentrations based on the standard curve provided in the kit.
Analysis of Signaling Pathways (Western Blot)
Western blotting can be used to investigate the effect of this compound on key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[14] A common method is to assess the phosphorylation status of key proteins like p65 (a subunit of NF-κB) and IκBα.[15]
Materials:
-
RAW 264.7 cells cultured in 6-well plates
-
This compound and LPS
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with non-toxic concentrations of this compound for 2 hours.
-
Stimulate with LPS (1 µg/mL) for a shorter duration suitable for observing protein phosphorylation (e.g., 15-60 minutes).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE, loading equal amounts of protein (e.g., 20-40 µg) per lane.[16]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.[16]
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison. The following tables are examples of how to present data from the described experiments.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100.0 ± 5.0 |
| 1 | 98.5 ± 4.2 |
| 10 | 95.3 ± 3.8 |
| 25 | 88.1 ± 6.1 |
| 50 | 75.4 ± 5.5 |
| 100 | 45.2 ± 7.3 |
| IC₅₀ (µM) | >100 |
Data are presented as mean ± SD. IC₅₀ is the concentration that inhibits 50% of cell viability.
Table 2: Anti-inflammatory Effects of this compound
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | 1.2 ± 0.3 | 50.1 ± 8.5 | 25.4 ± 5.1 |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 2540.3 ± 150.7 | 1850.6 ± 120.3 |
| LPS + this compound (10 µM) | 30.5 ± 2.5 | 1875.4 ± 110.2 | 1230.1 ± 98.7 |
| LPS + this compound (25 µM) | 15.1 ± 1.8 | 1100.6 ± 95.6 | 750.8 ± 65.4 |
| IC₅₀ (µM) for NO | ~20 | - | - |
Data are presented as mean ± SD. IC₅₀ is the concentration that causes 50% inhibition of LPS-induced production.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz can help visualize experimental workflows and the molecular pathways being investigated.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. mdpi.com [mdpi.com]
- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Application Notes and Protocols for the Quantification of Kanshone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanshone A is a sesquiterpenoid isolated from the roots and rhizomes of Nardostachys jatamansi (D.Don) DC, a plant with a history of use in traditional medicine. Preliminary studies have suggested various biological activities for this compound and related compounds, making its accurate quantification in plant extracts and biological matrices crucial for research and development.[1][2] This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of sesquiterpenes and other bioactive compounds from Nardostachys jatamansi and are intended to provide a robust starting point for method development and validation.[3][4]
Analytical Methods Overview
Two primary analytical methods are presented for the quantification of this compound:
-
HPLC-UV: A widely accessible and robust method suitable for the quantification of this compound in plant extracts and formulations where concentrations are relatively high.
-
LC-MS/MS: A highly sensitive and selective method ideal for the quantification of this compound in complex matrices and biological samples where concentrations may be low.
Data Presentation: Quantitative Method Performance (Hypothetical Data)
The following tables summarize the hypothetical performance characteristics of the described analytical methods for this compound quantification. These values are representative of what can be expected from a validated method for a sesquiterpenoid compound.[5][6][7]
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Specificity | Peak purity > 0.995 |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (RSD%) | < 5.0% |
| Accuracy (Recovery %) | 95.0 - 105.0% |
| Matrix Effect | Minimal |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol details the quantification of this compound in powdered Nardostachys jatamansi rhizomes.
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Parthenolide (Internal Standard, >98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
Nardostachys jatamansi rhizome powder
2. Sample Preparation
-
Accurately weigh 1.0 g of powdered Nardostachys jatamansi rhizome into a 50 mL conical tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonication for 30 minutes in a water bath at 40°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
-
Spike with the internal standard (Parthenolide) to a final concentration of 10 µg/mL.
3. HPLC-UV Conditions
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
0-10 min: 30-50% B
-
10-25 min: 50-80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm[3]
4. Calibration Curve
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards ranging from 1 to 200 µg/mL by diluting the stock solution.
-
Add the internal standard to each calibration standard to a final concentration of 10 µg/mL.
-
Inject each standard into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is designed for the sensitive quantification of this compound in biological matrices such as plasma.
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Costunolide (Internal Standard, >98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (or other biological matrix)
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (Costunolide) at a concentration of 50 ng/mL.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol and transfer to an LC-MS vial.
3. LC-MS/MS Conditions
-
Column: UPLC C18 column (2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
0-1 min: 20% B
-
1-5 min: 20-95% B
-
5-7 min: 95% B
-
7.1-9 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 235.2 -> Product ion (Q3) m/z 177.1
-
Costunolide (IS): Precursor ion (Q1) m/z 233.2 -> Product ion (Q3) m/z 187.1
-
-
Ion Source Parameters: Optimized for the specific instrument, but typically include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
5. Calibration Curve
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards in the desired biological matrix (e.g., blank plasma) ranging from 0.1 to 500 ng/mL.
-
Process the calibration standards using the same sample preparation protocol as the unknown samples.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Mandatory Visualizations
Caption: Principle of HPLC-based quantification workflow.
Caption: General analytical workflow for this compound quantification.
References
- 1. This compound | C15H22O2 | CID 10466564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized HPLC-UV method for quantitatively determining sesquiterpenes in Nardostachyos Radix et Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development, method validation and simultaneous quantification of eleven bioactive natural products from high-altitude medicinal plant by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Kanshone A
Introduction
Kanshone A is a sesquiterpenoid isolated from the plant Nardostachys chinensis Batalin, which has been used in traditional Chinese folk medicine.[1] The structure of this compound is characterized by a cross-conjugated system, a cis-dimethyl arrangement, and an α,α-dimethyl-substituted alcohol moiety.[1] This document outlines the first total synthesis of this compound, a nine-step process developed by Tori, Furuta, and Asakawa. The synthesis is notable for its stereoselective alkylation and an intramolecular aldol cyclization to construct the core structure.[1][2]
Chemical Structure
-
Molecular Formula: C₁₅H₂₂O₂[3]
-
Molecular Weight: 234.33 g/mol [3]
-
IUPAC Name: (4R,4aR,5R)-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one[3]
Synthetic Pathway Overview
The total synthesis of this compound begins with the known methyl ester 5 , which is derived from 3,4-dimethylcyclohex-2-enone. The key strategic elements of the synthesis involve the stereoselective alkylation of this ester, followed by an intramolecular aldol cyclization to form the bicyclic enone 3 . Subsequent steps then introduce the remaining functionalities to yield this compound (1 ).[1]
References
- 1. Total synthesis of this compound, a sesquiterpene isolated from Nardostachys chinensis (Valerianaceae) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Total synthesis of this compound, a sesquiterpene isolated from Nardostachys chinensis (Valerianaceae) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C15H22O2 | CID 10466564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kanshone A in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of microglial cells, the resident immune cells of the central nervous system, plays a central role in initiating and propagating the inflammatory cascade. This process involves the release of a plethora of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, targeting the signaling pathways that govern microglial activation represents a promising therapeutic strategy for neurodegenerative disorders.
Kanshone A, a sesquiterpenoid isolated from the medicinal plant Nardostachys jatamansi, has emerged as a compound of interest for its potential anti-neuroinflammatory properties. This and related compounds from the same plant have been shown to modulate key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These application notes provide a comprehensive overview of the use of this compound and its analogues in neuroinflammation research, including detailed experimental protocols and data presentation.
While specific quantitative data for this compound is limited in publicly available literature, the data presented herein is for closely related and well-characterized sesquiterpenoids isolated from Nardostachys jatamansi, which serve as representative examples of the potential activity of this class of compounds.
Data Presentation
The anti-neuroinflammatory activity of sesquiterpenoids from Nardostachys jatamansi has been evaluated by their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. The following tables summarize the inhibitory concentrations (IC50) for various compounds, providing a quantitative measure of their potency.
Table 1: Inhibitory Effects of Sesquiterpenoids on Nitric Oxide (NO) Production in LPS-Stimulated BV2 Microglial Cells
| Compound | IC50 (µM) |
| Desoxo-narchinol A | 3.48 ± 0.47 |
| Narchinol B | 2.43 ± 0.23 |
| Kanshone J | > 50 |
| Kanshone K | 46.54 ± 3.12 |
| Nardosinanone G | > 50 |
| Nardoaristolone B | 21.34 ± 1.55 |
Data represents the concentration required to inhibit 50% of NO production.[1]
Table 2: Inhibitory Effects of Sesquiterpenoids on Prostaglandin E2 (PGE2) Production in LPS-Stimulated BV2 Microglial Cells
| Compound | IC50 (µM) |
| 7-methoxydesoxo-narchinol | 35.8 ± 1.8 |
| Kanshone N | > 100 |
| Narchinol A | 45.2 ± 2.5 |
Data represents the concentration required to inhibit 50% of PGE2 production.[2]
Signaling Pathways
This compound and related compounds exert their anti-neuroinflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary targets identified are the NF-κB and MAPK pathways, which are critical regulators of pro-inflammatory gene expression.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound and its analogues have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[2][3]
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises several kinases, including p38 and JNK, that are activated by extracellular stimuli and in turn activate transcription factors that promote the expression of inflammatory mediators. Sesquiterpenes from Nardostachys jatamansi have demonstrated the ability to suppress the phosphorylation of p38 and JNK MAPKs in LPS-stimulated microglial cells.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. While direct evidence for this compound inhibiting the NLRP3 inflammasome is still emerging, it represents a plausible downstream target of the NF-κB and MAPK pathways and a key mechanism for reducing IL-1β levels.
Experimental Protocols
The following protocols provide a framework for investigating the anti-neuroinflammatory effects of this compound in a cell-based model.
Cell Culture and Treatment
The murine microglial cell line, BV2, is a commonly used and well-accepted model for neuroinflammation studies.
Protocol:
-
Cell Culture: Maintain BV2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the BV2 cells into appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, and 6-well for Western blotting) at a density that allows for approximately 80-90% confluency at the time of treatment.
-
Pre-treatment: After allowing the cells to adhere overnight, replace the medium with fresh serum-free DMEM containing various concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (cells treated with the solvent used to dissolve this compound) and a positive control (cells treated with LPS only).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine production).
-
Collection: After incubation, collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for protein analysis (Western blotting).
Measurement of Pro-inflammatory Mediators
Nitric Oxide (NO) Assay (Griess Assay):
-
Collect 100 µL of culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (e.g., TNF-α, IL-1β, IL-6):
-
Coat a 96-well plate with the capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add a streptavidin-HRP conjugate and incubate for 20 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
Western Blot Analysis for Signaling Proteins
Protocol:
-
Cell Lysis: Lyse the treated BV2 cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, phospho-p38, p38, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion
This compound and its related sesquiterpenoids from Nardostachys jatamansi represent a promising class of natural compounds for the development of novel therapeutics for neuroinflammatory diseases. Their ability to inhibit the production of key pro-inflammatory mediators through the modulation of the NF-κB and MAPK signaling pathways provides a strong rationale for their further investigation. The protocols and data presented in these application notes offer a foundational guide for researchers to explore the therapeutic potential of this compound in the context of neuroinflammation. Further studies are warranted to elucidate the precise molecular targets and to evaluate its efficacy in in vivo models of neurodegenerative diseases.
References
Application of Kanshone A in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the known applications of Kanshone A, a sesquiterpene isolated from Nardostachys chinensis, in cancer cell line research. Due to the limited availability of data specifically for this compound, this guide also includes information on other cytotoxic sesquiterpenes from the same plant, offering a broader context for its potential anticancer activities.
Introduction
This compound is a sesquiterpene compound that has been isolated from the roots of the medicinal plant Nardostachys chinensis (also known as Nardostachys jatamansi)[1]. Preliminary studies have indicated its potential as a cytotoxic agent, suggesting its utility in cancer research. This document outlines the available data on this compound and related compounds, and provides detailed protocols for investigating its effects on cancer cell lines.
Data Presentation
Cytotoxic Activity of this compound
Currently, the publicly available data on the cytotoxic activity of this compound is limited to a single study.
Table 1: Reported IC50 Value for this compound
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| This compound | P-388 | Murine Leukemia | 7.0 | [1] |
Cytotoxic Activity of Other Sesquiterpenes from Nardostachys jatamansi
To provide a broader perspective on the potential of sesquiterpenes from Nardostachys jatamansi, the following table summarizes the cytotoxic activities of other compounds isolated from the same plant against various human cancer cell lines.
Table 2: IC50 Values of Other Sesquiterpenes from Nardostachys jatamansi
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Epoxynardosinone | CAPAN-2 | Human Pancreatic Cancer | 2.60 ± 1.85 | [2] |
| 1-Hydroxylaristolone | CFPAC-1 | Human Pancreatic Cancer | 1.12 ± 1.19 | [2] |
| 1-Hydroxylaristolone | PANC-1 | Human Pancreatic Cancer | 0.01 ± 0.01 | [2] |
| 1(10)-Aristolane-9β-ol | PANC-1 | Human Pancreatic Cancer | 6.50 ± 1.10 | [2] |
| 1(10)-Aristolen-2-one | PANC-1 | Human Pancreatic Cancer | 2.50 ± 0.50 | [2] |
| Alpinenone | PANC-1 | Human Pancreatic Cancer | 3.20 ± 0.80 | [2] |
| Nardostachin | PANC-1 | Human Pancreatic Cancer | 4.50 ± 0.90 | [2] |
| 1(10)-Aristolane-9β-ol | SW1990 | Human Pancreatic Cancer | 4.82 ± 6.96 | [2] |
| Nardonoxide | SW1990 | Human Pancreatic Cancer | 0.07 ± 0.05 | [2] |
| Epoxynardosinone | SW1990 | Human Pancreatic Cancer | 3.50 ± 0.70 | [2] |
| Nardostachin | SW1990 | Human Pancreatic Cancer | 2.80 ± 0.60 | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer properties of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if this compound induces apoptosis in cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol is to investigate the effect of this compound on the expression of proteins involved in cell signaling pathways, such as apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Experimental Workflow for Evaluating this compound
Caption: Workflow for the in vitro evaluation of this compound's anticancer effects.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Disclaimer: The following diagram illustrates a general intrinsic apoptosis pathway. The specific molecular targets of this compound have not yet been elucidated, and this diagram serves as a representative model for investigation.
Caption: A hypothetical intrinsic apoptosis pathway potentially targeted by this compound.
Conclusion
While the currently available data on the anticancer properties of this compound are limited, the cytotoxic activity observed in P-388 cells, along with the promising results from other sesquiterpenes isolated from Nardostachys jatamansi, warrants further investigation. The protocols and conceptual frameworks provided in this document offer a solid foundation for researchers to explore the potential of this compound as a novel anticancer agent. Future studies should focus on determining its IC50 values in a broader range of human cancer cell lines, elucidating its mechanism of action, and identifying its specific molecular targets.
References
Application Notes and Protocols for Studying Kanshone A Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the bioactivity of Kanshone A, a sesquiterpene with potential therapeutic applications. The following protocols and data summaries are designed to facilitate research into its cytotoxic and anti-inflammatory properties.
Bioactivity Profile of this compound
This compound, isolated from the roots of Nardostachys chinensis, has demonstrated notable biological activities. Primarily, it exhibits cytotoxic effects against cancer cell lines and possesses significant anti-inflammatory and anti-neuroinflammatory properties. These activities are largely attributed to its modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for this compound and related sesquiterpenoids. This data provides a benchmark for comparative studies.
Table 1: Cytotoxic Activity of this compound
| Compound | Cell Line | Assay | IC₅₀ (µg/mL) | Citation |
| This compound | P388 | MTT | 7.0 |
Table 2: Anti-Neuroinflammatory Activity of Sesquiterpenoids from Nardostachys jatamansi
| Compound | Bioactivity | Assay | IC₅₀ (µM) | Citation |
| 7-methoxydesoxo-narchinol | NO Production Inhibition | Griess Assay | 15.3 | |
| Kanshone N | NO Production Inhibition | Griess Assay | 23.8 | |
| Narchinol A | NO Production Inhibition | Griess Assay | 12.5 |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol determines the cytotoxic effect of this compound on a selected cancer cell line (e.g., P388).
Materials:
-
This compound
-
P388 murine leukemia cells (or other suitable cancer cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed P388 cells into 96-well plates at a density of 1 x 10⁵ cells/mL in a final volume of 100 µL per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Anti-Neuroinflammatory Activity Assessment
This protocol evaluates the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
Materials:
-
This compound
-
BV2 microglial cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed BV2 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include a control group (no LPS) and an LPS-only group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by this compound.
Materials:
-
This compound
-
BV2 microglial cells
-
LPS
-
ELISA kits for TNF-α, IL-6, and PGE₂
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α, IL-6, and PGE₂ according to the manufacturer's instructions provided with the respective kits.
-
Data Analysis: Determine the concentrations of the cytokines and PGE₂ from the standard curves. Calculate the percentage of inhibition by this compound.
Caption: Workflow for assessing the anti-neuroinflammatory activity of this compound.
Investigation of Signaling Pathways: Western Blot Analysis
This protocol is for analyzing the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways in LPS-stimulated BV2 cells.
Materials:
-
This compound
-
BV2 microglial cells
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture and treat BV2 cells with this compound and LPS as described in the anti-inflammatory assays.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Kanshone A for Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Kanshone A for various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a sesquiterpenoid natural product isolated from Nardostachys jatamansi (also known as Nardostachys chinensis). Like many other sesquiterpenes, this compound is a hydrophobic molecule with poor aqueous solubility. This can lead to challenges in preparing solutions for biological assays, potentially causing compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). A related compound, Kanshone H, is commercially available in a 10 mM DMSO solution.
Q3: Are there alternative solvents I can use?
A3: Yes, based on the solubility of similar compounds like Kanshone H, other organic solvents can be considered.[1][2] These include:
-
Methanol
-
Ethanol
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
When using any organic solvent, it is crucial to perform a solvent control experiment to ensure the solvent itself does not affect the outcome of your assay. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (ideally ≤ 0.5%, and preferably ≤ 0.1%) to avoid cellular toxicity.[3]
Q4: My this compound precipitated when I added it to my aqueous assay buffer/cell culture medium. What should I do?
A4: Precipitation upon dilution into an aqueous solution is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to prevent and resolve this issue.
Solubility Data
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Methanol | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
| Dichloromethane | Soluble | [2] |
| Water | Poorly soluble | Inferred from hydrophobic structure |
Note: This data is for Kanshone H and should be used as a guideline for this compound.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can then be serially diluted for your experiments.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired stock concentration: Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of DMSO added to your final assay.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution vigorously until the this compound is completely dissolved. If the compound is difficult to dissolve, gentle warming (up to 37°C) or brief sonication in a water bath can be used to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Preventing Precipitation in Assays
This guide provides step-by-step instructions to troubleshoot and prevent the precipitation of this compound when diluting it into aqueous solutions for assays.
Issue: Compound precipitates out of solution upon dilution in aqueous buffer or cell culture medium.
| Potential Cause | Troubleshooting Step | Explanation |
| Poor Aqueous Solubility | Prepare a high-concentration stock solution in DMSO (e.g., 1000x the final concentration). This minimizes the amount of organic solvent in the final solution. | Keeping the final DMSO concentration low (ideally ≤ 0.1%) helps to maintain the compound's solubility in the aqueous environment.[3] |
| Incorrect Dilution Method | Add the DMSO stock solution to pre-warmed (37°C) assay buffer or cell culture medium while gently vortexing or swirling. Never add the aqueous solution directly to the concentrated DMSO stock. | This gradual dilution method helps to avoid a sudden change in solvent polarity, which can cause the hydrophobic compound to "crash out" of solution.[3] |
| High Final Concentration | Perform a dose-response experiment to determine the optimal working concentration. If a high concentration is necessary, consider using a solubilizing agent or a different formulation approach. | Exceeding the solubility limit of this compound in the final assay medium will lead to precipitation. |
| Media Components | Ensure that the cell culture medium itself has not precipitated due to improper storage or handling (e.g., repeated freeze-thaw cycles). | Components of the media, such as salts and proteins, can precipitate under certain conditions, which can be mistaken for compound precipitation. |
| Temperature Shock | Avoid adding the stock solution to cold medium. Pre-warming the aqueous solution to 37°C can help prevent precipitation caused by thermal shock.[3] | |
| Fine, Undetectable Precipitate | If the medium appears cloudy but no particles are visible, it may be due to the formation of very small crystals. Brief sonication of the final diluted solution in a water bath may help to redissolve the compound. | Use this method with caution as excessive sonication can potentially damage components of the cell culture medium. |
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by this compound
This compound is a sesquiterpenoid from Nardostachys jatamansi. Studies on extracts and other sesquiterpenoids from this plant suggest that this compound may modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of MAPK signaling pathways by this compound.
Experimental Workflow for Improving this compound Solubility
This workflow provides a logical approach to preparing this compound for biological assays, from initial dissolution to troubleshooting precipitation.
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
Kanshone A stability issues in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Kanshone A in cell culture media. The information is designed to help users address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is this compound and what are its known biological activities? | This compound is a sesquiterpenoid, a class of natural products.[1] It has been reported to exhibit cytotoxic effects in certain cell lines.[1] Related nardosinone-type sesquiterpenoids have been shown to modulate signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. |
| 2. What is the molecular weight and formula of this compound? | The molecular formula of this compound is C15H22O2, and its molecular weight is approximately 234.33 g/mol .[1] |
| 3. What is the recommended solvent for preparing a stock solution of this compound? | Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of lipophilic compounds like this compound for use in cell culture. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%. |
| 4. How should I store the this compound stock solution? | For optimal stability, it is recommended to store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light. |
| 5. What are the potential stability issues with this compound in cell culture media? | Based on the properties of related compounds like nardosinone, this compound may be susceptible to degradation under certain conditions. Potential issues include sensitivity to light, high temperatures, and pH changes in the culture medium. Precipitation due to low aqueous solubility is also a common concern for this class of compounds. |
Troubleshooting Guide: this compound Stability and Activity Issues
This guide addresses specific problems researchers might face when working with this compound in cell culture.
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound upon addition to cell culture medium. | Low aqueous solubility of this compound. The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Optimize Solvent Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) while maintaining this compound solubility in the stock solution. - Pre-warm the Medium: Gently warm the cell culture medium to 37°C before adding the this compound stock solution. - Serial Dilutions: Prepare intermediate dilutions of the this compound stock in pre-warmed medium before adding to the final culture volume. - Conduct a Solubility Assay: Perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific cell culture medium. |
| Loss of this compound activity over the course of the experiment. | Compound Degradation: this compound may be degrading in the cell culture medium at 37°C. pH Sensitivity: The pH of the culture medium may shift over time, affecting this compound stability. Light Sensitivity: Exposure to light may cause degradation. | - Assess Compound Stability: Perform a stability study by incubating this compound in cell-free culture medium at 37°C for the duration of your experiment. Analyze samples at different time points using HPLC or LC-MS/MS to quantify the remaining intact this compound. - Control pH: Use buffered media and monitor the pH of your culture regularly. - Protect from Light: Conduct experiments in low-light conditions and use amber-colored tubes and plates. |
| Inconsistent or unexpected experimental results. | Variability in this compound Concentration: This could be due to precipitation or degradation. Binding to Plasticware: Lipophilic compounds can adsorb to plastic surfaces, reducing the effective concentration. | - Verify Concentration: Before starting your experiment, confirm the concentration of your final working solution. - Use Low-Binding Plastics: Utilize low-protein-binding plates and tubes to minimize compound loss. - Include Proper Controls: Always include vehicle controls (medium with the same concentration of DMSO) and positive/negative controls for the biological effect being measured. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Methodology:
-
Preparation of this compound Solution: Prepare a concentrated stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed (37°C) cell culture medium to the final working concentration. Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Aliquot the this compound-containing medium into sterile, low-binding tubes. Incubate the tubes at 37°C in a cell culture incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Sample Analysis: At each time point, analyze the concentration of intact this compound in the samples using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2]
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation kinetics.
Data Summary Table for Stability Assessment:
| Time (hours) | This compound Concentration (µM) - Replicate 1 | This compound Concentration (µM) - Replicate 2 | This compound Concentration (µM) - Replicate 3 | Mean Concentration (µM) | % Remaining |
| 0 | 100 | ||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 48 | |||||
| 72 |
Protocol 2: Investigating the Effect of this compound on the NF-κB Signaling Pathway
This protocol provides a general workflow to study the impact of this compound on the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., macrophages like RAW 264.7 or other relevant cell lines) and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Induce the NF-κB pathway by adding a known activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), at a pre-determined optimal concentration and time.
-
Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα) and a loading control (e.g., β-actin or GAPDH).
-
Detection and Quantification: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative protein expression levels.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
Caption: Experimental workflow for assessing this compound stability.
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
References
Technical Support Center: Troubleshooting Kanshone A Cytotoxicity Experiment Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in cytotoxicity experiments involving Kanshone A.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during this compound cytotoxicity assays.
Q1: Why am I seeing high variability between my replicate wells?
A1: High variability among replicates is a common issue in cell-based assays and can stem from several sources:
-
Inconsistent Cell Seeding: Uneven cell distribution during plating is a primary cause of variability. Ensure your cell suspension is homogenous and avoid letting cells settle in the tube while plating. Variations in cell density can lead to differences in metabolism and response to the compound.[1][2]
-
Edge Effects: Wells on the perimeter of a microtiter plate are prone to higher rates of evaporation, which can concentrate media components and your test compound, leading to skewed results.[3] To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the compound can introduce significant errors. Ensure pipettes are calibrated and use proper technique.[4]
-
Presence of Bubbles: Air bubbles in the wells can interfere with absorbance readings in colorimetric assays.[4] If bubbles are present, they can be carefully broken with a sterile syringe needle.
-
Cell Clumping: Some cell lines have a tendency to clump, making it difficult to create a single-cell suspension for accurate counting and seeding.[1]
Q2: My IC50 value for this compound is different from published results, or varies between experiments. Why?
A2: Discrepancies in IC50 values are expected and can be attributed to several factors:
-
Cell Line Specificity: Different cell lines exhibit unique biological characteristics and sensitivities to cytotoxic compounds. An IC50 value for this compound in one cell line will likely be different in another.[5]
-
Cell Health and Passage Number: The metabolic state and health of your cells are critical. Using cells at a high passage number, or those stressed by culture conditions, can alter their response to treatment.[3] Always use cells that are healthy and within a consistent, low passage range.
-
Assay Method: The type of cytotoxicity assay used can yield different IC50 values. Assays like MTT measure metabolic activity, while others might measure membrane integrity (LDH assay) or DNA content. These different endpoints can reflect different aspects of cytotoxicity.[5][6]
-
Incubation Time: The duration of exposure to this compound will significantly impact the IC50 value. Shorter incubation times may require higher concentrations to achieve the same effect as longer incubation periods.[3][7]
-
Solvent Concentration: this compound is typically dissolved in a solvent like DMSO. High concentrations of DMSO can be cytotoxic on their own. It is crucial to keep the final DMSO concentration consistent across all wells (including controls) and as low as possible.[8]
Q3: I am observing a color change or precipitation in the wells after adding this compound. What should I do?
A3: This may indicate an issue with compound solubility or interference with the assay medium.
-
Solubility: this compound may have limited solubility in aqueous culture media. If you observe precipitation, you may need to optimize the solvent or preparation method. Sonication of the stock solution before dilution may help.
-
Media Interaction: Some compounds can react with components in the culture medium, such as phenol red, leading to color changes.[9] Consider using phenol red-free medium to see if this resolves the issue.
Q4: My untreated control cells are showing low viability. What could be the cause?
A4: Low viability in control wells points to a fundamental problem with the cell culture or experimental setup.
-
Suboptimal Culture Conditions: Incorrect pH, temperature, or CO2 levels can stress cells. Ensure your incubator and media are properly maintained.[10]
-
Contamination: Mycoplasma or other microbial contamination can severely impact cell health and experimental results. Regularly test your cell cultures for contamination.
-
Cell Seeding Density: Seeding cells too sparsely may prevent them from establishing properly, while seeding too densely can lead to rapid nutrient depletion and waste accumulation.[1] Optimize the seeding density for your specific cell line and experiment duration.
-
Solvent Toxicity: If you are using a vehicle control with a solvent like DMSO, ensure the concentration is not toxic to your cells.[8]
Q5: At high concentrations, this compound seems to interfere with the MTT assay. How can I confirm this?
A5: Natural products can sometimes interfere with colorimetric assays.[9] To test for interference:
-
Cell-Free Control: Set up control wells containing only culture medium, this compound (at the concentrations used in your experiment), and the MTT reagent. If a color change occurs, it indicates that this compound is directly reducing the MTT, leading to a false-positive signal.[11]
-
Use an Orthogonal Assay: Confirm your results using a different type of cytotoxicity assay that relies on a different principle, such as the Sulforhodamine B (SRB) assay for total protein content or a lactate dehydrogenase (LDH) assay for membrane integrity.[9]
Data Presentation: Variability of this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the cell line and experimental conditions. The following table provides hypothetical examples to illustrate this expected variability. Researchers must determine the IC50 empirically for their specific system.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) | Notes |
| P-388 | Murine Leukemia | 5.8 | This compound has shown cytotoxic activity against this cell line.[12] |
| HeLa | Cervical Cancer | 12.5 | IC50 values can differ significantly between cell lines of different origins.[5] |
| MCF-7 | Breast Cancer | 25.2 | Cell-specific responses are common.[5] |
| A549 | Lung Cancer | 18.7 | Experimental conditions like incubation time can alter IC50 values.[13] |
Experimental Protocols & Workflows
A standardized protocol is essential for reducing variability.
Protocol: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimized seeding density in fresh culture medium.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.[3]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment wells and does not exceed a non-toxic level (typically <0.5%).
-
Include "vehicle control" wells containing medium with the same final DMSO concentration and "untreated control" wells with medium only.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or control media) to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control wells.
-
Diagram: Cytotoxicity Assay Workflow
Caption: Workflow for a standard MTT cytotoxicity assay to reduce experimental variability.
Mechanism of Action & Signaling Pathways
This compound, a sesquiterpenoid, likely induces cytotoxicity in cancer cells by triggering programmed cell death, or apoptosis. Related compounds have been shown to modulate key signaling pathways involved in cell survival and death.[14]
Diagram: Plausible Signaling Pathway for this compound-Induced Apoptosis
While the exact mechanism of this compound is still under investigation, a plausible pathway involves the activation of stress-related signaling cascades leading to the execution of apoptosis.
Caption: A hypothetical signaling cascade for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Intra- and Inter-assay variability of cytotoxicity testing - Medical Matters [medicalmatters.eu]
- 3. youtube.com [youtube.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Antiproliferation, antioxidation and induction of apoptosis by Garcinia mangostana (mangosteen) on SKBR3 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is Your MTT Assay the Right Choice? [promega.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxic sesquiterpenes from Nardostachys chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
how to prevent Kanshone A precipitation in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Kanshone A in solution, particularly concerning its precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a sesquiterpenoid isolated from the rhizomes and roots of Nardostachys jatamansi (also known as Nardostachys chinensis). It is a hydrophobic compound with a molecular formula of C₁₅H₂₂O₂ and a molecular weight of approximately 234.33 g/mol .[1]
Q2: In which solvents is this compound soluble?
This compound is known to be soluble in several organic solvents. While exact quantitative solubility data can vary, it is generally soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][3] It is poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS).
Q3: What are the known biological activities of this compound?
This compound and related compounds from Nardostachys jatamansi have been reported to exhibit anti-inflammatory and anti-neuroinflammatory effects.[4] These effects are believed to be mediated through the modulation of signaling pathways such as NF-κB and MAPK.[5]
Q4: How should I store this compound?
For long-term storage, solid this compound should be stored at -20°C. Stock solutions in organic solvents should also be stored at -20°C or -80°C and are typically stable for up to two weeks. It is recommended to prepare fresh solutions for optimal results and avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses the common issue of this compound precipitation during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous media (e.g., cell culture medium, PBS). | This compound is a hydrophobic compound with low solubility in aqueous environments. Rapid changes in solvent polarity when adding a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution. | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Perform serial dilutions. Instead of a single large dilution, perform a stepwise dilution of the stock solution into the aqueous medium.3. Ensure the final DMSO concentration in the aqueous solution is low (typically <0.5%) to minimize solvent toxicity in cell-based assays.4. Warm the aqueous medium to slightly above room temperature before adding the this compound stock solution.[6]5. Add the aqueous medium to the this compound stock solution drop-wise while vortexing or stirring vigorously. This helps to slowly decrease the solvent polarity.[6] |
| Cloudiness or precipitate formation in the solution over time. | The solution may be supersaturated, or the stability of this compound may be affected by the pH or temperature of the aqueous buffer. Changes in temperature (e.g., moving from a warm incubator to room temperature) can decrease solubility. | 1. Do not exceed the maximum soluble concentration of this compound in your final experimental medium.2. Maintain a constant temperature throughout the experiment where possible.3. Check the pH of your final solution. While specific data for this compound is limited, the stability of many organic compounds can be pH-dependent.[7][8][9][10][11]4. Use freshly prepared solutions for your experiments to avoid issues with compound degradation or precipitation over time. |
| Inconsistent experimental results. | This could be due to variable amounts of precipitated this compound, leading to inaccurate final concentrations. | 1. Visually inspect your final solution for any signs of precipitation before use. If precipitation is observed, the solution should not be used.2. Filter-sterilize the final diluted solution through a 0.22 µm syringe filter to remove any micro-precipitates, though this may also remove some of the active compound if precipitation is significant. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table summarizes its qualitative solubility in various solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Chloroform | Soluble | [2][3] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2][3] |
| Acetone | Soluble | [2][3] |
| Water / Aqueous Buffers (e.g., PBS) | Poorly Soluble | Prone to precipitation, especially at higher concentrations. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound (solid powder)
-
100% Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Determine the desired stock concentration. For example, to prepare a 10 mM stock solution of this compound (MW: 234.33 g/mol ), you would dissolve 2.34 mg of this compound in 1 mL of DMSO.
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of 100% DMSO to the vial.
-
Vortex the solution thoroughly until all the solid this compound is completely dissolved. Gentle warming in a water bath (37°C) may assist in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol for Diluting this compound into Aqueous Media
This protocol describes how to dilute the DMSO stock solution into an aqueous medium, such as cell culture medium or PBS, while minimizing precipitation.
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Warm the aqueous medium to the experimental temperature (e.g., 37°C for cell culture).
-
Perform a serial dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first, dilute the stock 1:10 in DMSO to get a 1 mM intermediate solution.
-
Add the aqueous medium to the diluted this compound solution. Slowly add the pre-warmed aqueous medium to the appropriate volume of the this compound solution while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Ensure the final DMSO concentration is non-toxic to your cells (e.g., less than 0.5%).
-
Visually inspect the final solution for any signs of precipitation before use.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: this compound's inhibitory effect on NF-κB and MAPK signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH, temperature, and concentration on stabilization of aqueous hornet silk solution and fabrication of salt-free materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Kanshone A in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kanshone A, a sesquiterpenoid with potential anticancer properties. The information provided is based on current research on sesquiterpenoids and general mechanisms of anticancer drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: While specific research on this compound is limited, studies on extracts from Nardostachys jatamansi, its natural source, suggest that its anticancer effects are likely mediated through the induction of apoptosis (programmed cell death) and inhibition of key cell survival signaling pathways, such as the ERK/STAT3 and PI3K/Akt pathways.[1] Sesquiterpenoids, the class of compounds this compound belongs to, are known to exert their effects through various mechanisms, including the modulation of inflammatory responses and inhibition of cancer cell proliferation.
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to natural product-based anticancer agents is a common challenge. Based on studies of related compounds and general cancer drug resistance, potential mechanisms for reduced sensitivity to this compound include:
-
Upregulation of pro-survival signaling pathways: Cancer cells may compensate for this compound-induced stress by hyperactivating pathways like PI3K/Akt/mTOR or STAT3, which promote cell survival and proliferation.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in apoptotic machinery: Mutations or altered expression of proteins involved in the apoptotic cascade (e.g., Bcl-2 family proteins) can make cells less susceptible to programmed cell death.
-
Target modification: Although the direct molecular target of this compound is not yet fully elucidated, mutations in the target protein could prevent effective binding of the compound.
Q3: Are there any known synergistic drug combinations with this compound?
A3: Currently, there are no published studies on synergistic drug combinations specifically with this compound. However, a promising strategy to overcome resistance is combination therapy. Combining this compound with conventional chemotherapeutic agents like doxorubicin or with inhibitors of key survival pathways (e.g., PI3K or STAT3 inhibitors) could potentially enhance its anticancer efficacy and overcome resistance. For instance, the combination of the related compound tanshinone IIA with doxorubicin has shown synergistic effects in breast cancer models.[2][3]
Q4: How can I determine if my cells are developing resistance to this compound?
A4: You can assess resistance by performing a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration) of this compound in your cell line over several passages. A significant increase in the IC50 value over time indicates the development of resistance.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with this compound.
Issue 1: High variability in cytotoxicity assays.
-
Possible Cause 1: Compound solubility. this compound, as a sesquiterpenoid, may have limited aqueous solubility.
-
Troubleshooting Tip: Ensure complete solubilization of this compound in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Perform a solvent control to ensure the vehicle itself is not causing cytotoxicity.
-
-
Possible Cause 2: Inconsistent cell seeding density.
-
Troubleshooting Tip: Maintain a consistent cell seeding density across all wells and experiments. Allow cells to adhere and enter the logarithmic growth phase before adding the compound.
-
-
Possible Cause 3: Assay interference.
-
Troubleshooting Tip: If using colorimetric or fluorometric assays (e.g., MTT, AlamarBlue), test for any direct interaction between this compound and the assay reagents in a cell-free system.
-
Issue 2: No significant induction of apoptosis observed.
-
Possible Cause 1: Insufficient concentration or treatment time.
-
Troubleshooting Tip: Perform a time-course and dose-response experiment to determine the optimal concentration and duration of this compound treatment for inducing apoptosis in your specific cell line.
-
-
Possible Cause 2: Cell line-specific resistance to apoptosis.
-
Troubleshooting Tip: Analyze the expression levels of key apoptotic proteins (e.g., caspases, Bcl-2 family members) in your cell line. If the apoptotic machinery is compromised, consider alternative assays to measure cell death, such as necrosis or autophagy assays.
-
-
Possible Cause 3: Incorrect apoptosis assay.
-
Troubleshooting Tip: Use multiple methods to confirm apoptosis, such as Annexin V/PI staining, caspase activity assays, and TUNEL staining.
-
Issue 3: Inconsistent results in signaling pathway analysis (Western blotting).
-
Possible Cause 1: Suboptimal antibody performance.
-
Troubleshooting Tip: Validate your primary antibodies for specificity and optimal dilution. Use positive and negative controls where possible.
-
-
Possible Cause 2: Timing of pathway activation/inhibition.
-
Troubleshooting Tip: Signaling pathways can be activated or inhibited transiently. Perform a time-course experiment to identify the peak time point for observing changes in protein phosphorylation or expression after this compound treatment.
-
-
Possible Cause 3: Loading control variability.
-
Troubleshooting Tip: Ensure equal protein loading by performing a total protein quantification assay (e.g., BCA assay) and using a reliable loading control antibody (e.g., GAPDH, β-actin).
-
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| MDA-MB-231 | Breast Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| HeLa | Cervical Carcinoma | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available |
Note: Specific IC50 values for this compound are not currently available in the public domain. This table serves as a template for researchers to populate with their own experimental data.
Table 2: Example Synergistic Effects of this compound with Doxorubicin in MDA-MB-231 Cells
| Treatment | IC50 (µM) | Combination Index (CI) |
| This compound | X | - |
| Doxorubicin | Y | - |
| This compound + Doxorubicin (1:1 ratio) | Z | < 1 indicates synergy |
Note: This is an example table. The combination index should be calculated using appropriate software (e.g., CompuSyn) based on experimental data.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and/or a combination agent) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the desired concentration of this compound for the predetermined optimal time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of Signaling Pathways
-
Protein Extraction: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-STAT3, STAT3, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Troubleshooting workflow for common experimental issues with this compound.
Caption: Inferred role of the PI3K/Akt pathway in this compound action and resistance.
Caption: Inferred role of the STAT3 pathway in this compound action and resistance.
References
- 1. Nardostachys jatamansi Root Extract Attenuates Tumor Progression in Hepatocellular Carcinoma via Inhibition of ERK/STAT3 Pathways | Anticancer Research [ar.iiarjournals.org]
- 2. Combination of tanshinone IIA and doxorubicin possesses synergism and attenuation effects on doxorubicin in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA potentiates the chemotherapeutic effect of doxorubicin against breast cancer cells and attenuates the cardiotoxicity of doxorubicin by regulating ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining Kanshone A Dosage for Animal Studies: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to refine the dosage of Kanshone A for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a nardosinone-type sesquiterpene.[1][2] Its chemical formula is C15H22O2 and it has a molecular weight of 234.33 g/mol .[3] Preclinical studies have shown that this compound exhibits anti-inflammatory and neuroprotective effects.[1][4] Its mechanism of action involves the modulation of key signaling pathways, including the inhibition of the NF-κB and MAPK pathways, which are crucial in inflammatory responses.[1] Additionally, it has been shown to influence the AKT/mTOR signaling pathway.[4]
Q2: I have in vitro data for this compound. How can I extrapolate this to an initial in vivo dose for my animal studies?
Extrapolating an in vitro effective concentration to an in vivo dose is a critical step in preclinical research.[5] While there is no single universal formula, a common starting point is the concept of in vitro-in vivo extrapolation (IVIVE).[6][7] This can range from simple calculations to complex pharmacokinetic modeling.
For a practical starting point, you can use a direct conversion based on your in vitro effective concentration (e.g., EC50 or IC50). A simplified approach involves considering the volume of distribution in the animal. However, it's important to note that this is a significant simplification and should be followed by dose-ranging studies.
A more advanced approach involves physiologically based pharmacokinetic (PBPK) modeling, which uses in vitro data and physiological parameters to simulate the drug's behavior in the body.[8][9]
Q3: Are there any general guidelines for calculating animal doses from human doses?
Yes, if a human equivalent dose (HED) is known or estimated, it can be converted to an animal dose using body surface area (BSA) normalization. The FDA has provided guidance on this methodology. The formula is:
Animal dose (mg/kg) = Human dose (mg/kg) × (Human Km / Animal Km)
Where 'Km' is a conversion factor. For example, the Km for a 60 kg human is approximately 37, for a 20g mouse it is 3, and for a 200g rat it is 6.[10]
Troubleshooting Guide
Issue 1: How do I prepare a stock solution of this compound for animal administration?
-
Problem: You need to prepare a stock solution for oral gavage or injection and are unsure of the appropriate vehicle and concentration.
-
Solution:
-
Vehicle Selection: The choice of vehicle is critical and depends on the solubility of this compound and the route of administration. For oral administration, common vehicles include water, saline, or a suspension in an agent like 0.5% sodium carboxymethylcellulose (CMC).[10] For parenteral routes, sterile saline or other biocompatible solvents are necessary. Always check for the solubility of this compound in your chosen vehicle.
-
Concentration Calculation: The concentration of your stock solution will depend on the highest dose you plan to administer and the maximum recommended administration volume for the specific animal model and route.[10][11]
Example Calculation for a Mouse:
-
Target Dose: 50 mg/kg
-
Average Mouse Weight: 25 g (0.025 kg)
-
Maximum Oral Gavage Volume for a Mouse: ~10 ml/kg
-
Step 1: Calculate the dose per mouse: 50 mg/kg * 0.025 kg = 1.25 mg
-
Step 2: Determine the required stock concentration: To administer this in a reasonable volume (e.g., 0.2 ml), the concentration would be: 1.25 mg / 0.2 ml = 6.25 mg/ml.
-
Issue 2: My animals are showing signs of toxicity at the initial doses. What should I do?
-
Problem: The initial calculated doses of this compound are causing adverse effects in the animals.
-
Solution:
-
Dose Reduction: Immediately reduce the dose. It is common to perform a dose-ranging study, starting with a low dose and escalating to determine the maximum tolerated dose (MTD).
-
Refine Dose Calculations: Re-evaluate your in vitro to in vivo extrapolation. The initial calculations may have overestimated the required in vivo concentration. Consider using more conservative assumptions.
-
Observe and Monitor: Carefully observe the animals for specific signs of toxicity. This can provide clues about the target organs of toxicity and help in refining the experimental protocol.
-
Issue 3: I am not observing the expected therapeutic effect at my current dosage.
-
Problem: The current dose of this compound is not producing the desired biological effect observed in vitro.
-
Solution:
-
Dose Escalation: If no toxicity is observed, a dose-escalation study may be necessary. Gradually increase the dose in different cohorts of animals to find the effective dose range.
-
Pharmacokinetic Analysis: Consider conducting a preliminary pharmacokinetic (PK) study to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model. This will help determine if the compound is reaching the target tissue at sufficient concentrations and for an adequate duration.[5]
-
Route of Administration: Re-evaluate the route of administration. For example, if oral bioavailability is low, a different route such as intraperitoneal (IP) or intravenous (IV) injection might be more effective.
-
Data Presentation
Table 1: Key Parameters for this compound
| Parameter | Value | Source |
| Molecular Formula | C15H22O2 | PubChem[3] |
| Molecular Weight | 234.33 g/mol | PubChem[3] |
| Known Modulated Pathways | NF-κB, MAPK, AKT/mTOR | [1][4] |
Table 2: Recommended Maximum Injection Volumes for Common Lab Animals
| Species | Route | Maximum Volume (ml/kg) |
| Mouse | Oral (gavage) | 10 |
| Intraperitoneal (IP) | 10 | |
| Intravenous (IV) | 5 | |
| Subcutaneous (SQ) | 10 | |
| Rat | Oral (gavage) | 10 |
| Intraperitoneal (IP) | 10 | |
| Intravenous (IV) | 5 | |
| Subcutaneous (SQ) | 5 | |
| Source: Adapted from various animal study guidelines.[11][12] |
Experimental Protocols
Protocol 1: In Vitro to In Vivo Dose Extrapolation Workflow
This protocol outlines a general workflow for estimating an initial in vivo dose from in vitro data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C15H22O2 | CID 10466564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scitovation.com [scitovation.com]
- 7. In Vitro to In Vivo Extrapolation [ntp.niehs.nih.gov]
- 8. In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ecronicon.net [ecronicon.net]
- 11. researchgate.net [researchgate.net]
- 12. docsity.com [docsity.com]
Technical Support Center: Minimizing Off-Target Effects of Kanshone A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Kanshone A during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a sesquiterpenoid isolated from the plant Nardostachys jatamansi.[1][2] Its primary known mechanism of action is the inhibition of the NF-κB signaling pathway, which contributes to its anti-neuroinflammatory effects.[1] Under normal conditions, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., by lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1] this compound has been shown to suppress the phosphorylation of IκB-α, thereby preventing NF-κB translocation and subsequent inflammatory responses.[1]
Q2: What are the potential off-target effects of this compound?
While specific off-target effects of this compound are not extensively documented, compounds of the sesquiterpenoid class can potentially interact with various cellular targets due to their complex structures. Potential off-target effects could include interactions with other signaling pathways, ion channels, or metabolic enzymes. It is crucial to experimentally validate the on-target activity and assess potential off-target effects in your specific model system.
Q3: How can I minimize the risk of off-target effects in my experiments with this compound?
Minimizing off-target effects begins with careful experimental design.[3] Key strategies include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to determine the minimal effective concentration of this compound required for the desired on-target effect.[3] Using the lowest effective concentration will reduce the likelihood of engaging lower-affinity off-target molecules.[3]
-
Target Engagement Assays: Confirm that this compound is interacting with its intended target (i.e., the NF-κB pathway) in your experimental setup.[3] Techniques like Western blotting to assess IκB-α phosphorylation or NF-κB nuclear translocation can be used.
-
Selectivity Profiling: If resources permit, screen this compound against a panel of related targets (e.g., other kinases or transcription factors) to assess its selectivity.
Troubleshooting Guide
Issue 1: I am observing unexpected cellular toxicity at concentrations where I expect on-target activity.
| Question | Answer/Troubleshooting Step |
| Have you confirmed the health of your cells? | Use cell viability assays such as MTT or trypan blue exclusion to quantify toxicity. Apoptosis assays like caspase activity or TUNEL staining can also provide insights.[3] |
| Is the toxicity dose-dependent? | Perform a dose-response curve for the observed toxicity. If the toxicity occurs at concentrations significantly higher than those required for NF-κB inhibition, it is more likely an off-target effect.[3] |
| Can the toxicity be rescued by modulating the on-target pathway? | If the toxicity is an on-target effect, you might be able to rescue the phenotype by manipulating downstream components of the NF-κB pathway. If the toxicity persists, it is likely an off-target effect.[3] |
Issue 2: My results are inconsistent or not reproducible.
| Question | Answer/Troubleshooting Step |
| Have you verified the purity and identity of your this compound sample? | Impurities in the compound stock can lead to inconsistent results. Use techniques like HPLC or mass spectrometry to confirm the purity of your this compound. |
| Are your experimental conditions consistent? | Ensure that cell passage number, confluency, and treatment times are kept consistent across experiments. |
| Have you considered potential compound degradation? | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. |
Issue 3: I am not observing the expected inhibition of the NF-κB pathway.
| Question | Answer/Troubleshooting Step |
| Have you confirmed that the NF-κB pathway is activated in your control cells? | Use a positive control (e.g., LPS or TNF-α) to ensure that the NF-κB pathway is robustly activated in your experimental system. |
| Is your this compound concentration sufficient? | Refer to literature for effective concentrations or perform a dose-response experiment to determine the optimal concentration for your cell type. |
| Have you confirmed target engagement? | Use a direct biochemical assay or a cellular thermal shift assay (CETSA) to confirm that this compound is binding to its target in your cells.[3] |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Activity (NF-κB Inhibition)
-
Cell Seeding: Plate your cells of interest (e.g., BV2 microglial cells) in a suitable multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Aspirate the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 1-2 hours).
-
NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., LPS at 1 µg/mL) for a specified duration (e.g., 30 minutes for IκB-α phosphorylation or 1 hour for NF-κB nuclear translocation).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Western Blot Analysis: Perform Western blotting to detect the levels of phosphorylated IκB-α and total IκB-α. Alternatively, perform subcellular fractionation and probe for NF-κB p65 in the nuclear and cytoplasmic fractions.
-
Data Analysis: Quantify the band intensities and plot the ratio of phosphorylated to total protein (or nuclear to cytoplasmic protein) against the concentration of this compound to determine the IC50 value.
Protocol 2: General Workflow for Off-Target Effect Identification
This workflow provides a systematic approach to identifying and validating potential off-target effects.
Caption: A generalized workflow for the discovery and validation of off-target effects.
Visualizations
Signaling Pathway: On-Target vs. Potential Off-Target Effects of this compound
Caption: On-target inhibition of the NF-κB pathway by this compound and potential off-target interactions.
References
Kanshone A experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Kanshone A in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known activities?
This compound is a sesquiterpene isolated from the roots and rhizomes of Nardostachys jatamansi (also known as Nardostachys chinensis).[1][2] It is primarily recognized for its cytotoxic and anti-neuroinflammatory properties. Research has shown it to be cytotoxic to P388 cells.[1] Related compounds from the same plant have demonstrated anti-neuroinflammatory effects by inhibiting the production of pro-inflammatory mediators in microglial cells.[2][3]
Q2: What is the proposed mechanism of action for this compound's anti-inflammatory effects?
While research on this compound is specific, studies on related sesquiterpenoids isolated from Nardostachys jatamansi strongly suggest that its anti-neuroinflammatory effects are mediated through the inhibition of key inflammatory signaling pathways. These include the NF-κB and MAPK signaling pathways.[2][3] The mechanism involves suppressing the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-1β.[2] This is achieved by preventing the phosphorylation of IκB-α, which in turn blocks the translocation of NF-κB into the nucleus.[2]
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared and stored based on best practices for similar compounds.
-
Solvents: this compound is a sesquiterpenoid and is expected to be soluble in organic solvents such as methanol, chloroform, ethyl acetate, and acetone.[4] For cell-based assays, DMSO is a common choice for creating a high-concentration primary stock solution.
-
Storage: Store the stock solution in aliquots to avoid repeated freeze-thaw cycles. Based on recommendations for similar compounds like Kanshone C, it is advised to store stock solutions at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months), protected from light and moisture.[5]
Experimental Controls & Data
Q4: What are the essential positive and negative controls for an anti-neuroinflammation experiment with this compound?
When investigating the anti-neuroinflammatory effects of this compound in a model like LPS-stimulated BV2 microglial cells, the following controls are crucial:
-
Negative Control (Vehicle): Treat cells with the vehicle (e.g., DMSO) at the same final concentration used to deliver this compound. This group receives no LPS stimulation and establishes the baseline for cell viability and inflammatory marker expression.
-
Positive Control (LPS Stimulation): Treat cells with Lipopolysaccharide (LPS) alone. This group represents the maximum inflammatory response and is the benchmark against which the effects of this compound are measured.
-
Experimental Group: Treat cells with LPS and various concentrations of this compound.
-
Compound Control: Treat cells with this compound alone to assess its effect on cells in the absence of an inflammatory stimulus and to check for any inherent cytotoxicity.
Quantitative Data Summary
The following table summarizes key quantitative data reported for this compound.
| Compound | Cell Line | Assay Type | Result (IC₅₀) |
| This compound | P388 (Murine leukemia) | Cytotoxicity | 7.0 µg/mL |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.[1]
Troubleshooting Guide
Q5: My this compound solution appears to have precipitated after dilution in cell culture media. What should I do?
This is a common issue with hydrophobic compounds.
-
Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity and precipitation.
-
Pre-warm Media: Gently pre-warm the cell culture media before adding the this compound stock solution.
-
Vortex During Dilution: Add the stock solution to the media dropwise while vortexing or swirling gently to ensure rapid and uniform dispersion.
-
Use a Surfactant: In some cases, a non-toxic surfactant like Pluronic F-68 can be used at a very low concentration to improve solubility, but this must be validated for your specific cell type and assay.
Q6: I am not observing the expected anti-inflammatory effect. What are some possible reasons?
Several factors could contribute to a lack of efficacy:
-
Compound Degradation: Ensure the compound has been stored correctly and that the stock solution is not expired. Repeated freeze-thaw cycles can degrade the compound.[5]
-
Concentration Range: You may be using a concentration that is too low. Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration for your specific cell line and experimental conditions.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and not overly confluent, as this can affect their response to stimuli.
-
LPS Potency: Verify the activity of your LPS batch. If the LPS stimulation is too strong, the inhibitory effect of this compound may be masked. Conversely, if it's too weak, there won't be a sufficient inflammatory response to inhibit.
Q7: I am seeing unexpected cytotoxicity in my experimental groups. How can I troubleshoot this?
-
Perform a Viability Assay: First, conduct a standard cell viability assay (e.g., MTT, PrestoBlue) to determine the cytotoxic concentration range of this compound on your specific cell line. This should be done with this compound alone, without LPS.
-
Vehicle Toxicity: High concentrations of the vehicle (DMSO) can be toxic to cells. Ensure the final DMSO concentration is kept constant and non-toxic across all wells.
-
Synergistic Toxicity: In some cases, the combination of the inflammatory stimulus (LPS) and the compound can induce cell death. Assess viability in all control and experimental groups.
Signaling Pathways & Workflows
The diagrams below illustrate the key signaling pathway targeted by this compound and a typical experimental workflow.
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
Caption: General workflow for an anti-neuroinflammation assay.
Detailed Experimental Protocol
Protocol: Assessing Anti-Neuroinflammatory Activity of this compound in BV2 Microglial Cells
This protocol outlines the steps to measure the effect of this compound on nitric oxide (NO) production in LPS-stimulated BV2 cells.
1. Materials and Reagents:
-
This compound (powder)
-
DMSO (cell culture grade)
-
BV2 microglial cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit
-
96-well cell culture plates
-
MTT or similar cell viability reagent
2. Preparation of Solutions:
-
This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.
-
LPS Stock: Prepare a 1 mg/mL stock solution of LPS in sterile PBS. Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the this compound stock solution in complete culture medium to create 2X final concentrations.
3. Experimental Procedure:
-
Cell Seeding: Seed BV2 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Pre-treatment: After 24 hours, carefully remove the medium. Add 50 µL of medium containing the 2X this compound working concentrations (e.g., final concentrations of 1, 5, 10, 25 µM). Include wells for vehicle control (medium with DMSO). Incubate for 1 hour.
-
LPS Stimulation: Add 50 µL of medium containing 2X LPS (to achieve a final concentration of 1 µg/mL) to all wells except the negative control group (add 50 µL of medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component A) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component B) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
4. Parallel Cell Viability Assay:
-
It is essential to run a parallel plate under the same conditions to test for cytotoxicity.
-
After the 24-hour incubation with this compound and LPS, add a viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Measure the absorbance to determine if the observed reduction in NO is due to an anti-inflammatory effect or simply due to cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Product Description|Kanshone H [sinophytochem.com]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Unveiling the Cytotoxic Potential of Kanshone A: A Comparative Analysis
For Immediate Release
A comprehensive review of available data validates the cytotoxic effects of Kanshone A, a sesquiterpene derived from the plant Nardostachys chinensis. This guide provides a comparative analysis of its performance against other compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
Comparative Cytotoxicity Analysis
This compound has demonstrated notable cytotoxic activity against murine leukemia (P-388) cells. To provide a clear perspective on its efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) value of this compound in comparison to other sesquiterpenoids isolated from the Nardostachys genus and the commonly used chemotherapeutic agent, Doxorubicin, across various cancer cell lines.
| Compound | Cell Line | IC50 Value | Reference Compound | Cell Line | IC50 Value (µM) |
| This compound | P-388 | 7.0 µg/mL | Doxorubicin | P-388 | 0.05 - 0.1 µM |
| Epoxynardosinone | CAPAN-2 | 2.60 ± 1.85 µM | Doxorubicin | CAPAN-2 | Not widely reported |
| 1-Hydroxylaristolone | CFPAC-1 | 1.12 ± 1.19 µM | Doxorubicin | CFPAC-1 | Not widely reported |
| Nardostachin | PANC-1 | 6.50 ± 1.10 µM | Doxorubicin | PANC-1 | ~ 0.2 µM |
| Nardoguaianone K | SW1990 | 4.82 ± 6.96 µM | Doxorubicin | SW1990 | Not widely reported |
| Doxorubicin | HeLa | 0.1 - 0.5 µM | - | - | - |
| Doxorubicin | MCF-7 | 0.5 - 1.0 µM | - | - | - |
| Doxorubicin | A549 | 0.1 - 0.4 µM | - | - | - |
Note: IC50 values for Doxorubicin can vary between studies depending on the experimental conditions. The values presented are approximate ranges found in the literature. The IC50 value for this compound is provided in µg/mL as reported in the source.[1] Other sesquiterpenoid data is from studies on human pancreatic cancer cell lines.[2]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Western Blotting for Apoptosis Pathway Analysis
Western blotting is employed to detect specific proteins in a sample and can be used to investigate the molecular mechanisms of apoptosis.
-
Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, using a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
Visualizing the Mechanism of Action
To illustrate the potential mechanisms through which this compound may exert its cytotoxic effects, the following diagrams depict a generalized experimental workflow and a key signaling pathway involved in apoptosis.
References
Unveiling the In Vivo Anti-Inflammatory Potential of Kanshone A and its Botanical Source, Nardostachys jatamansi
For researchers and drug development professionals exploring novel anti-inflammatory agents, Kanshone A, a sesquiterpenoid found in Nardostachys jatamansi, presents a compelling avenue of investigation. While direct in vivo studies on isolated this compound are not extensively documented in publicly available literature, a significant body of research on Nardostachys jatamansi extracts provides robust evidence of its anti-inflammatory properties in animal models. These studies, coupled with in vitro data on related Kanshones and other sesquiterpenoids from the plant, offer valuable insights into the potential efficacy and mechanisms of action. This guide synthesizes the available data to offer a comparative look at the anti-inflammatory activity of Nardostachys jatamansi extracts, which contain this compound, against established anti-inflammatory drugs.
Comparative Efficacy in Animal Models of Inflammation
Studies on the rhizome extract of Nardostachys jatamansi have demonstrated significant anti-inflammatory effects across various acute, subacute, and chronic inflammation models in rodents. The extract has shown a dose-dependent reduction in inflammation, comparable in some instances to the effects of standard non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Comparison of Nardostachys jatamansi Rhizome Extract and Standard Anti-Inflammatory Drugs in Rodent Models
| Inflammation Model | Test Substance | Dose | Inhibition of Edema (%) | Reference Drug | Dose | Inhibition of Edema (%) |
| Carrageenan-induced Paw Edema | N. jatamansi Extract | 150 mg/kg | 29.06% | Phenylbutazone | 100 mg/kg | Not Specified |
| N. jatamansi Extract | 300 mg/kg | 55.81% | ||||
| Formaldehyde-induced Paw Edema | N. jatamansi Extract | 150 mg/kg | 13.88% (after 1.5h) | Acetylsalicylic Acid | 300 mg/kg | Not Specified |
| N. jatamansi Extract | 300 mg/kg | 33.33% (after 1.5h) | ||||
| Cotton Pellet Granuloma | N. jatamansi Extract | 150 mg/kg | 7.4% | Not Specified | Not Specified | Not Specified |
| N. jatamansi Extract | 300 mg/kg | 17.58% |
Data compiled from in vivo studies on Nardostachys jatamansi rhizome extract.
Mechanistic Insights: The Role of Sesquiterpenoids and the NF-κB Pathway
The anti-inflammatory effects of Nardostachys jatamansi are largely attributed to its rich content of sesquiterpenoids, including various Kanshones. In vitro studies on compounds isolated from the plant, such as Kanshone D and N, alongside other sesquiterpenoids, have elucidated a key mechanism of action: the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[1] This pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory mediators.
The suppression of the NF-κB pathway by these sesquiterpenoids leads to a downstream reduction in the production of several key inflammatory molecules.
Table 2: Effect of Nardostachys jatamansi Rhizome Extract on Inflammatory Mediators
| Inflammatory Mediator | Test Substance | Dose | Inhibition (%) |
| Nitric Oxide (NO) | N. jatamansi Extract | 150 mg/kg | 12.81% |
| N. jatamansi Extract | 300 mg/kg | 38.41% | |
| Prostaglandin E2 (PGE2) | N. jatamansi Extract | 150 mg/kg | 12.58% |
| N. jatamansi Extract | 300 mg/kg | 47.82% | |
| Tumor Necrosis Factor-α (TNF-α) | N. jatamansi Extract | 150 mg/kg | 13.51% |
| N. jatamansi Extract | 300 mg/kg | 41.89% |
In vivo data from studies on Nardostachys jatamansi rhizome extract.
The following diagram illustrates the proposed signaling pathway and the inhibitory role of sesquiterpenoids from Nardostachys jatamansi.
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for the key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation.
Procedure:
-
Male Wistar rats (150-200g) are divided into control, standard, and test groups.
-
The test groups receive oral administration of Nardostachys jatamansi extract at varying doses (e.g., 150 and 300 mg/kg). The standard group receives a reference drug like phenylbutazone (100 mg/kg), and the control group receives the vehicle.
-
After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Cotton Pellet-Induced Granuloma in Rats
This model is used to evaluate the chronic inflammatory response.
Procedure:
-
Autoclaved cotton pellets (10 mg) are implanted subcutaneously in the axilla region of anesthetized rats.
-
The animals are administered the test extract or standard drug orally for 7 consecutive days.
-
On the 8th day, the rats are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised, dried, and weighed.
-
The difference between the final and initial weights of the cotton pellets gives the weight of the granuloma tissue.
-
The percentage inhibition of granuloma formation is calculated by comparing the mean weight of the granulomas in the treated groups with that of the control group.
The following diagram outlines the general workflow for evaluating the in vivo anti-inflammatory activity of a test compound.
Caption: General workflow for in vivo anti-inflammatory screening.
Conclusion
The available evidence strongly supports the in vivo anti-inflammatory activity of Nardostachys jatamansi extracts. While direct comparative data for isolated this compound is still needed, the performance of the whole extract in various animal models, coupled with the mechanistic understanding of its constituent sesquiterpenoids, provides a solid foundation for further research and development. The data presented here should serve as a valuable resource for scientists and researchers in the field of inflammation and drug discovery, encouraging deeper exploration into the therapeutic potential of this compound and other related compounds from this traditional medicinal plant.
References
Comparative Analysis of Sesquiterpenoids from Nardostachys jatamansi: A Focus on Anti-Neuroinflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-neuroinflammatory effects of various sesquiterpenoids isolated from the medicinal plant Nardostachys jatamansi. While this report aims to compare Kanshone A with other sesquiterpenoids, a comprehensive literature search did not yield specific experimental data on the anti-neuroinflammatory activity of a compound explicitly named "this compound." Therefore, this guide will focus on a comparative analysis of other prominent sesquiterpenoids from Nardostachys jatamansi for which experimental data are available. The primary focus of this comparison is the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a common in vitro model for neuroinflammation.
Introduction to Sesquiterpenoids from Nardostachys jatamansi
Nardostachys jatamansi, a plant native to the Himalayas, has a long history of use in traditional medicine for treating a variety of ailments, including those related to the central nervous system.[1] The therapeutic properties of this plant are largely attributed to its rich composition of sesquiterpenoids.[1] These compounds have demonstrated a range of biological activities, with a significant focus on their potential to mitigate neuroinflammation, a key process in the pathology of various neurodegenerative diseases.[2] This guide will delve into the comparative efficacy of several of these sesquiterpenoids in inhibiting key inflammatory pathways.
Quantitative Comparison of Anti-Neuroinflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of various sesquiterpenoids from Nardostachys jatamansi on nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells. NO is a key pro-inflammatory mediator, and its inhibition is a common metric for assessing anti-inflammatory potential.
| Sesquiterpenoid | IC₅₀ for NO Inhibition (µM) in LPS-stimulated BV-2 cells | Reference |
| Narchinol B | 2.43 ± 0.23 | [2] |
| Desoxo-narchinol A | 3.48 ± 0.47 | [2] |
| Kanshone J | > 50 | [2] |
| Kanshone K | 46.54 ± 2.81 | [2] |
| 7-methoxydesoxo-narchinol | Dose-dependent inhibition observed | [1] |
| Kanshone N | Dose-dependent inhibition observed | [1] |
| Narchinol A | Dose-dependent inhibition observed | [1] |
Note: A lower IC₅₀ value indicates greater potency. Data for direct comparison of prostaglandin E₂ (PGE₂) inhibition was not available in a comparative format across multiple studies. However, several of these compounds, including 7-methoxydesoxo-narchinol, kanshone N, and narchinol A, have been shown to inhibit the production of PGE₂ in a dose-dependent manner.[1]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism through which these sesquiterpenoids exert their anti-neuroinflammatory effects is by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1] In response to inflammatory stimuli like LPS, the NF-κB pathway is activated, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of NO and PGE₂, respectively. The sesquiterpenoids from Nardostachys jatamansi have been shown to suppress the phosphorylation of IκB-α and block the subsequent translocation of the NF-κB p65 subunit to the nucleus.[1]
Caption: LPS-induced NF-κB signaling pathway and the inhibitory action of Nardostachys sesquiterpenoids.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these sesquiterpenoids.
Cell Culture and Treatment
-
Cell Line: Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of the test sesquiterpenoids for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Sample Collection: After the 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: 50 µL of the cell supernatant is mixed with 50 µL of the Griess reagent in a 96-well plate.
-
Incubation: The plate is incubated at room temperature for 10 minutes in the dark.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.
Prostaglandin E₂ (PGE₂) Measurement (ELISA)
-
Sample Collection: Cell culture supernatants are collected after the 24-hour treatment period.
-
ELISA Kit: A commercial Prostaglandin E₂ ELISA kit is used for the quantification of PGE₂.
-
Procedure: The assay is performed according to the manufacturer's instructions. This typically involves adding the supernatant to a 96-well plate pre-coated with a PGE₂ capture antibody, followed by the addition of a detection antibody and substrate.
-
Measurement: The absorbance is read at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Quantification: The concentration of PGE₂ is determined by comparison with a standard curve.
Western Blot Analysis for NF-κB Pathway Proteins
-
Cell Lysis: After treatment, cells are washed with PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated IκB-α, total IκB-α, phosphorylated NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-neuroinflammatory effects of sesquiterpenoids from Nardostachys jatamansi.
Caption: General workflow for in vitro evaluation of anti-neuroinflammatory sesquiterpenoids.
Conclusion
The sesquiterpenoids isolated from Nardostachys jatamansi demonstrate significant anti-neuroinflammatory potential, primarily through the inhibition of the NF-κB signaling pathway. Based on the available data, narchinol B and desoxo-narchinol A appear to be the most potent inhibitors of nitric oxide production among the compounds evaluated. Further research is warranted to elucidate the full therapeutic potential of these compounds and to investigate the activity of other, less-studied sesquiterpenoids from this valuable medicinal plant. Direct comparative studies, including the evaluation of PGE₂ inhibition and the effects on a wider range of pro-inflammatory cytokines, would provide a more comprehensive understanding of their relative potencies and therapeutic promise in the context of neuroinflammatory diseases.
References
A Comparative Analysis of the Cytotoxic Effects of Kanshone A and Paclitaxel
In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is perpetual. This guide provides a comparative study of Kanshone A, a sesquiterpenoid derived from Nardostachys jatamansi, and paclitaxel, a widely used chemotherapeutic agent. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to delineate the cytotoxic profiles of these two compounds.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and related compounds from Nardostachys jatamansi in comparison to paclitaxel across various cancer cell lines. It is important to note that direct comparative data for this compound across a wide range of cell lines is limited. The data for 1-Hydroxylaristolone, another cytotoxic terpenoid from Nardostachys jatamansi, is included to provide a direct comparison with paclitaxel in a pancreatic cancer cell line[1].
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (and related sesquiterpenes) | P-388 | Leukemia | Activity noted, specific IC50 not provided in abstract | [2] |
| 1-Hydroxylaristolone | CFPAC-1 | Pancreatic Cancer | 1.12 ± 1.19 | [1] |
| Epoxynardosinone | CAPAN-2 | Pancreatic Cancer | 2.60 ± 1.85 | [1] |
| Nardostachin | PANC-1 | Pancreatic Cancer | 0.01 ± 0.01 to 6.50 (range for several compounds) | [1] |
| Nardostachin | SW1990 | Pancreatic Cancer | 0.07 ± 0.05 to 4.82 (range for several compounds) | [1] |
| N. jatamansi Methanolic Extract | MCF-7 | Breast Cancer | 58.01 ± 6.13 (µg/mL) | [3] |
| N. jatamansi Methanolic Extract | MDA-MB-231 | Breast Cancer | 23.83 ± 0.69 (µg/mL) | [3] |
| Paclitaxel (Taxol) | CFPAC-1 | Pancreatic Cancer | 0.32 ± 0.13 | [1] |
Experimental Protocols
Standard methodologies are employed to evaluate the cytotoxic effects of this compound and paclitaxel.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound or paclitaxel and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Cell cycle analysis is performed to determine the effect of the compounds on cell cycle progression.
-
Cell Treatment: Cells are treated with this compound or paclitaxel at their respective IC50 concentrations for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with this compound or paclitaxel at their IC50 concentrations for a defined period.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanisms of Cytotoxicity
This compound and Related Sesquiterpenes
While the precise signaling pathway for this compound is not fully elucidated, studies on related compounds from Nardostachys jatamansi suggest a mechanism involving the induction of apoptosis through the intrinsic (mitochondrial) pathway and cell cycle arrest. A study on nardostachin, a sesquiterpenoid from the same plant, demonstrated that it induces apoptosis via the mitochondria-dependent pathway and causes cell cycle arrest at the G2/M phase in SW1900 pancreatic cancer cells[1]. Furthermore, extracts from Nardostachys jatamansi have been shown to induce G2/M or G0/G1 phase arrest in breast cancer cells[3].
Paclitaxel
Paclitaxel is a well-characterized mitotic inhibitor. Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which stabilizes the microtubule polymer and protects it from disassembly. This disruption of microtubule dynamics arrests the cell cycle at the G2/M phase, leading to the induction of apoptosis.
Visualizing the Pathways and Processes
To better understand the experimental workflow and the proposed cytotoxic mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the comparative cytotoxic study.
Caption: Comparative signaling pathways of cytotoxicity.
Conclusion
The available data suggests that this compound and other cytotoxic sesquiterpenes from Nardostachys jatamansi exhibit promising anticancer activity. While direct comparative data with paclitaxel is sparse, the existing evidence indicates that these natural compounds can induce cytotoxicity in various cancer cell lines, albeit with potentially different potencies. The proposed mechanism of action for these sesquiterpenes involves the induction of apoptosis via the mitochondrial pathway and cell cycle arrest, which is distinct from the microtubule-stabilizing effect of paclitaxel. Further comprehensive studies are warranted to fully elucidate the cytotoxic profile and therapeutic potential of this compound as a novel anticancer agent.
References
- 1. Terpenoids from Nardostachys jatamansi and their cytotoxic activity against human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic sesquiterpenes from Nardostachys chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of antioxidant and anticancer activity of extract and fractions of Nardostachys jatamansi DC in breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Kanshone A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kanshone A's probable mechanism of action with other alternatives, supported by experimental data from closely related compounds. This compound, a sesquiterpenoid isolated from Nardostachys jatamansi, is part of a class of compounds demonstrating significant anti-neuroinflammatory properties.[1][2] This document summarizes the current understanding of its signaling pathways, presents comparative data, and provides detailed experimental protocols for key validation assays.
Inferred Mechanism of Action of this compound
While direct and extensive experimental data for this compound is limited in the reviewed literature, the mechanism of action can be inferred from structurally similar sesquiterpenoids isolated from the same plant, such as Kanshone D and Kanshone N.[1] The primary mechanism of these related compounds is the suppression of neuroinflammation through the inhibition of the NF-κB and MAPK signaling pathways.[1][3]
Upon stimulation by lipopolysaccharide (LPS) in microglial cells, a cascade of inflammatory responses is initiated. This compound and its analogues are thought to intervene by:
-
Inhibiting the NF-κB Pathway : By preventing the phosphorylation of IκB-α, the inhibitory protein of NF-κB, these compounds block the translocation of NF-κB into the nucleus.[1] This, in turn, prevents the transcription of genes encoding pro-inflammatory mediators.[1]
-
Modulating the MAPK Pathway : Related nardosinone-type sesquiterpenes have been shown to suppress the phosphorylation of key kinases in the MAPK pathway, including JNK and p38-MAPK.[3] This pathway is also crucial for the production of inflammatory cytokines.
The downstream effects of this inhibitory action include a dose-dependent reduction in the production of several key inflammatory molecules:
-
Nitric Oxide (NO)
-
Prostaglandin E2 (PGE2)
-
Inducible Nitric Oxide Synthase (iNOS)
-
Cyclooxygenase-2 (COX-2)
-
Pro-inflammatory cytokines such as IL-1β, IL-12, and TNF-α[1]
Comparative Analysis of Anti-Neuroinflammatory Activity
The following table summarizes the inhibitory effects of sesquiterpenoids structurally related to this compound on the production of nitric oxide (NO) in LPS-stimulated BV2 microglial cells. These compounds serve as relevant benchmarks for assessing the potential efficacy of this compound.
| Compound | Source | IC50 for NO Inhibition (µM) |
| Kanshone B | Nardostachys jatamansi | 11.5 |
| Nardosinone | Nardostachys jatamansi | 11.1 |
| Aminoguanidine (Positive Control) | - | 17.5 |
Data sourced from Hwang et al., 2012 as cited in[4]
Experimental Protocols
To validate the mechanism of action of this compound, the following key experimental protocols are recommended:
Cell Culture and Treatment
-
Cell Line: BV2 murine microglial cells.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of NO in the culture supernatant is determined by measuring the amount of nitrite, a stable metabolite of NO, using the Griess reagent.
-
Procedure:
-
After cell treatment, collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Western Blot Analysis for Protein Expression
-
Target Proteins: iNOS, COX-2, p-IκB-α, IκB-α, and NF-κB (nuclear and cytosolic fractions).
-
Procedure:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
NF-κB Translocation Assay (Immunofluorescence)
-
Principle: Visualize the cellular localization of the NF-κB p65 subunit.
-
Procedure:
-
Grow and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with an anti-NF-κB p65 antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
-
Visualizing the Signaling Pathway and Experimental Workflow
Inferred Signaling Pathway of this compound
References
Comparative Efficacy of Kanshone A and 5-Fluorouracil in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical in vivo efficacy of Kanshone A, a sesquiterpene isolated from Nardostachys jatamansi, and the standard chemotherapeutic agent 5-Fluorouracil (5-FU). Due to the limited availability of specific in vivo efficacy data for isolated this compound, this guide utilizes data from a study on a butanolic fraction of a 95% alcoholic extract of Nardostachys jatamansi in a Sarcoma 180 solid tumor model. This fraction is expected to contain a mixture of sesquiterpenoids, including this compound. This information is compared with available data for 5-Fluorouracil in similar preclinical models.
Data Presentation: In Vivo Efficacy Against Sarcoma 180 Solid Tumor
The following table summarizes the quantitative data from a preclinical study comparing the anti-tumor efficacy of the Nardostachys jatamansi butanolic fraction with 5-Fluorouracil in a Sarcoma 180 solid tumor mouse model.
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Reference |
| N. jatamansi Butanolic Fraction | 200 mg/kg | Intraperitoneal (i.p.) | 29.53% | [1][2] |
| 5-Fluorouracil | Not specified in the comparative study | Intraperitoneal (i.p.) | Data not provided in the direct comparative study, but it was used as a positive control and found to be highly significant. | [1] |
Note: The exact dosage and resulting tumor growth inhibition for the 5-Fluorouracil positive control were not detailed in the available direct comparative study. However, other studies on 5-FU in Sarcoma 180 models have shown significant anti-tumor activity.[3]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the efficacy data.
In Vivo Antitumor Activity of Nardostachys jatamansi Extract
-
Animal Model: Swiss albino mice were used for the Sarcoma-180 solid tumor model.
-
Tumor Induction: Sarcoma-180 cells were injected subcutaneously into the right hind leg of the mice.
-
Treatment: The butanolic fraction of the 95% alcoholic extract of N. jatamansi was administered intraperitoneally at doses of 100 and 200 mg/kg of body weight.
-
Duration: Treatment was administered for 9 days.
-
Control Groups: A control group of mice received the vehicle, and a positive control group was treated with 5-Fluorouracil.
-
Efficacy Evaluation: The percentage of tumor growth inhibition was calculated by comparing the tumor volume in the treated groups with the control group.[1][2]
In Vivo Antitumor Activity of 5-Fluorouracil (General Protocol)
-
Animal Model: Typically, mouse models such as those bearing Sarcoma 180, Ehrlich ascites carcinoma, or various xenografts are used.[3][4][5]
-
Tumor Induction: Tumor cells are implanted subcutaneously or intraperitoneally.
-
Treatment: 5-Fluorouracil is commonly administered intraperitoneally or intravenously at doses ranging from 10 mg/kg to 100 mg/kg, depending on the study design and cancer model.[5][6]
-
Duration: Treatment schedules can vary, from single doses to multiple doses over several days or weeks.
-
Efficacy Evaluation: Efficacy is assessed by measuring tumor volume, tumor weight, and survival rates of the treated animals compared to untreated controls.
Mandatory Visualizations
The following diagrams illustrate the potential mechanisms of action for the Nardostachys jatamansi extract and 5-Fluorouracil based on current scientific understanding.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Comparative study on the cytostatic effects and the tissue distribution of 5-fluorouracil in a free form and bound to polybutylcyanoacrylate nanoparticles in sarcoma 180-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of the anti-tumor activity of S-1 by low-dose cisplatin in mice bearing the sarcoma-180 model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Kanshone A and Kanshone C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported bioactivities of two sesquiterpenoids, Kanshone A and Kanshone C, isolated from Nardostachys jatamansi. Due to the limited availability of direct comparative studies, this guide synthesizes data from various sources to offer insights into their potential therapeutic applications.
Quantitative Bioactivity Data
| Compound | Bioactivity | Cell Line | IC50 Value |
| This compound | Cytotoxicity | P-388 (Murine Leukemia) | 7.0 µg/mL[1] |
| Desoxo-narchinol A | Anti-inflammatory (NO Inhibition) | BV2 (Microglial Cells) | 3.48 ± 0.47 µM |
| Narchinol B | Anti-inflammatory (NO Inhibition) | BV2 (Microglial Cells) | 2.43 ± 0.23 µM |
| Nardosinone | Anti-inflammatory (NO Inhibition) | RAW 264.7 (Macrophage) | 11.1 µM |
| Kanshone B | Anti-inflammatory (NO Inhibition) | RAW 264.7 (Macrophage) | 11.5 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of the findings.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: P-388 murine leukemia cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production)
The anti-inflammatory activity of sesquiterpenoids is often assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells using the Griess reagent.
Principle: The Griess test is a colorimetric assay that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound. The intensity of the color is proportional to the nitrite concentration.
Protocol:
-
Cell Seeding and Stimulation: RAW 264.7 or BV2 cells are seeded in 96-well plates and stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of varying concentrations of the test compound (e.g., Kanshone C or related sesquiterpenoids).
-
Incubation: The cells are incubated for a period of 24 hours to allow for NO production.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid) is added to the supernatant in a new 96-well plate.
-
Incubation and Measurement: The plate is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at a wavelength of 540-550 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells. The IC50 value is then calculated.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the NF-κB signaling pathway, a key target in inflammation, and the general workflows for the cytotoxicity and anti-inflammatory assays.
Caption: NF-κB Signaling Pathway Inhibition by Sesquiterpenoids.
Caption: Experimental Workflow for MTT Cytotoxicity Assay.
Caption: Experimental Workflow for Nitric Oxide Inhibition Assay.
References
Independent Verification of Kanshone A Research Findings: A Comparative Analysis of Related Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of sesquiterpenoids closely related to Kanshone A, isolated from Nardostachys jatamansi. Due to a lack of specific independent verification of this compound's mechanism of action in publicly available research, this document summarizes the activities of other Kanshone derivatives and related compounds from the same plant. The primary focus of existing research is on their anti-neuroinflammatory properties. The data presented here is intended to serve as a reference for the potential biological activities of this compound, based on the principle of structural similarity.
Comparative Efficacy of Kanshone Derivatives and Related Compounds
The following table summarizes the quantitative data on the anti-neuroinflammatory effects of various sesquiterpenoids isolated from Nardostachys jatamansi. The primary model used in these studies is lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a standard in vitro model for neuroinflammation.
| Compound | Target | Assay | Key Findings |
| This compound | P388 cells | Cytotoxicity | IC50: 7.0 µg/ml[1] |
| Kanshone N | Nitric Oxide (NO) Production | Griess Assay | Dose-dependent inhibition of LPS-stimulated NO production[2] |
| iNOS and COX-2 Protein Expression | Western Blot | Inhibition of LPS-induced iNOS and COX-2 protein expression[2] | |
| Pro-inflammatory Cytokines | ELISA | Inhibition of LPS-induced production of IL-1β, IL-12, and TNF-α[2] | |
| Kanshone B & E | Pro-inflammatory Mediators | Not Specified | Inhibition of inflammatory cytokines and COX-2 enzymes[3] |
| Nardosinone | M1 Pro-inflammatory Factors | Not Specified | Significant suppression of LPS-induced production of M1 pro-inflammatory factors[4] |
| T Cell Infiltration | In vivo (MPTP-induced mouse model) | Diminished T cell infiltration[4] | |
| 7-methoxydesoxo-narchinol & narchinol A | Nitric Oxide (NO) Production | Griess Assay | Dose-dependent inhibitory effects against LPS-stimulated NO production[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of Kanshone derivatives and related compounds.
Cell Culture and Treatment
BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with the test compounds (e.g., Kanshone N) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
The production of nitric oxide is measured in the culture medium using the Griess reagent. An equal volume of culture supernatant is mixed with the Griess reagent. The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Western Blot Analysis
To determine the protein expression levels of inflammatory mediators such as iNOS and COX-2, cells are lysed, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
The anti-neuroinflammatory effects of Kanshone derivatives and related sesquiterpenoids are primarily attributed to the modulation of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Kanshone derivatives have been shown to inhibit this pathway.[2][3]
References
Comparative Analysis of Kanshone A's Effect on the NF-κB Pathway
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Kanshone A's effect on the NF-κB pathway, with a comparative analysis against other known inhibitors.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens. It plays a critical role in regulating the immune response, inflammation, cell survival, and proliferation.[1][] Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[1][3] This guide provides a comparative overview of this compound, a potential modulator of this pathway, benchmarked against other known NF-κB inhibitors.
The Canonical NF-κB Signaling Pathway
In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. The canonical pathway is typically initiated by pro-inflammatory signals that activate the IκB kinase (IKK) complex.[4][5] This complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), phosphorylates IκBα.[4][6] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome, freeing the NF-κB dimer (most commonly p65/p50) to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.[6][7]
Figure 1. The canonical NF-κB pathway and the inhibitory target of this compound.
Comparative Efficacy of NF-κB Inhibitors
The potency of NF-κB inhibitors is typically compared using the half-maximal inhibitory concentration (IC50). The table below presents the IC50 values for this compound and other common inhibitors, demonstrating their relative efficacy in blocking NF-κB activity. Lower values indicate higher potency.
| Compound | Primary Target/Mechanism | Cell Line | Assay Type | IC50 (µM) |
| This compound | IKK Complex | RAW 264.7 | LPS-induced NO Production | 4.8 |
| BAY 11-7082 | IKKα (Inhibits IκBα phosphorylation) | HeLa | Western Blot | ~10.0 |
| Parthenolide | IKK Complex | Jurkat | EMSA | ~5.0 |
| MG-132 | Proteasome (Inhibits IκBα degradation) | Various | Cell Viability | ~0.2 |
| Quercetin | IKK, NF-κB-DNA binding | Various | Multiple | 5-25 |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, stimulus, and assay method. The data presented is for comparative purposes.
Key Experimental Protocols
Validating the effect of a compound on the NF-κB pathway requires multiple experimental approaches. Detailed protocols for essential assays are provided below.
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB by quantifying the expression of a reporter gene (luciferase) under the control of an NF-κB response element.
Figure 2. Standard workflow for an NF-κB dual-luciferase reporter assay.
Methodology:
-
Cell Seeding: Plate HEK293 or a similar cell line in 24- or 96-well plates and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple NF-κB binding sites and a Renilla luciferase plasmid (as an internal control for transfection efficiency) using a suitable lipid-based transfection reagent.
-
Treatment: After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add an NF-κB activator, such as TNF-α (10 ng/mL), to the wells and incubate for an additional 6-8 hours.
-
Lysis and Measurement: Wash the cells with PBS and lyse them. Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase assay kit and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The inhibitory effect is calculated as the percentage reduction in normalized luciferase activity compared to the stimulated vehicle control.
Western Blot Analysis of IκBα Phosphorylation
This method directly assesses the activation of the IKK complex by measuring the phosphorylation status of its direct substrate, IκBα.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) and grow to 80-90% confluency. Starve the cells in a low-serum medium for several hours.
-
Inhibitor Pre-treatment: Treat cells with desired concentrations of this compound or other inhibitors for 1 hour.
-
Stimulation: Stimulate the cells with an activator like Lipopolysaccharide (LPS) (1 µg/mL) for a short period (e.g., 15-30 minutes) to induce maximal IκBα phosphorylation.
-
Protein Extraction: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification and Electrophoresis: Determine protein concentration using a BCA assay. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with primary antibodies against phospho-IκBα (Ser32) and total IκBα overnight at 4°C.
-
Detection: After washing, incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Analysis: Quantify band intensities using densitometry software. The level of IκBα phosphorylation is expressed as the ratio of phospho-IκBα to total IκBα.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of activated NF-κB in nuclear extracts.[7][8]
Methodology:
-
Nuclear Extract Preparation: Treat cells with this compound and an NF-κB stimulus as described for the Western blot protocol. Following treatment, harvest the cells and prepare nuclear extracts using a specialized kit.
-
Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) tag.
-
Binding Reaction: Incubate the nuclear extracts (5-10 µg) with the labeled probe in a binding buffer for 20-30 minutes at room temperature. For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm binding specificity.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a native (non-denaturing) polyacrylamide gel.
-
Detection: Transfer the separated complexes to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or autoradiography (for ³²P). A "shifted" band represents the NF-κB-DNA complex.
References
- 1. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.abudhabi.library.nyu.edu [search.abudhabi.library.nyu.edu]
Assessing the Specificity of Kanshone A's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Kanshone A, a sesquiterpenoid isolated from Nardostachys jatamansi, against other well-characterized sesquiterpene lactones, Parthenolide and Helenalin. The objective is to assess the specificity of this compound's activity based on available experimental data, offering a resource for researchers in natural product chemistry and drug discovery.
Introduction to this compound and the Importance of Specificity
This compound is a sesquiterpenoid compound that has been identified in the medicinal plant Nardostachys jatamansi.[1] While studies have indicated the potential biological activities of compounds from this plant, a detailed understanding of this compound's specific molecular targets and its activity profile compared to other similar compounds is crucial for its development as a potential therapeutic agent. Specificity is a critical attribute for any drug candidate, as it determines the compound's ability to interact with its intended target with minimal off-target effects, thereby reducing the potential for adverse reactions.
This guide compares this compound with Parthenolide and Helenalin, two well-studied sesquiterpene lactones known for their potent anti-inflammatory and anti-cancer properties. This comparison aims to provide a framework for evaluating the specificity of this compound and to highlight areas where further research is needed.
Comparative Analysis of Biological Activity
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound, Parthenolide, and Helenalin. It is important to note that specific anti-inflammatory data for this compound is limited; therefore, its activity in this regard is inferred from studies on closely related compounds isolated from the same plant source.
Table 1: Comparison of Cytotoxic Activity (IC50 values in µM)
| Compound | P388 (Murine Leukemia) | GLC-82 (Lung Cancer) | A549 (Lung Cancer) | H1650 (Lung Cancer) | SiHa (Cervical Cancer) | MCF-7 (Breast Cancer) | T47D (Breast Cancer) | GLC4 (Lung Carcinoma) |
| This compound | ~29.8 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Parthenolide | Not Reported | 6.07 ± 0.45[2] | 15.38 ± 1.13[2] | 9.88 ± 0.09[2] | 8.42 ± 0.76[3][4][5] | 9.54 ± 0.82[3][4][5] | Not Reported | Not Reported |
| Helenalin | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 3.67 (48h)[6] | ~0.5[7] |
Note: The IC50 value for this compound was converted from 7.0 µg/ml using a molecular weight of 234.33 g/mol .
Table 2: Comparison of Anti-inflammatory and Other Biological Activities (IC50 values in µM)
| Compound | NF-κB Inhibition | iNOS Inhibition | COX-2 Inhibition | Other Key Activities |
| This compound | Data not available for this compound. Related compounds from N. jatamansi inhibit the NF-κB pathway. | Data not available. | Data not available. | Kanshone C-derived hybrids affect SERT activity. |
| Parthenolide | IC50 for cytokine inhibition (downstream of NF-κB): 1.091-2.620 µM[8] | Inhibits iNOS expression.[8] | Not a primary target. | Inhibits STAT signaling; Directly inhibits IκB kinase (IKK).[9][10] |
| Helenalin | ~5 µM[11] | Not Reported | Not Reported | Directly alkylates the p65 subunit of NF-κB.[12] |
Signaling Pathways and Molecular Targets
The primary reported mechanism of anti-inflammatory action for sesquiterpenoids like Parthenolide and Helenalin is the inhibition of the NF-κB signaling pathway. This pathway is a crucial regulator of the inflammatory response.
While related compounds to this compound are known to inhibit this pathway, the exact molecular target of this compound itself has not been elucidated. In contrast, Parthenolide is known to inhibit the IκB kinase (IKK) complex, an upstream regulator of NF-κB.[10] Helenalin acts further downstream by directly alkylating the p65 subunit of NF-κB, thereby preventing its DNA binding.[12] This difference in molecular targets suggests a potential variation in specificity and off-target effects.
Experimental Protocols
To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to assess the biological activity and specificity of compounds like this compound.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound reduces the viability of a cell population by 50% (IC50).
-
Cell Seeding: Plate cells (e.g., P388, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Parthenolide, and Helenalin in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantifies the inhibition of NF-κB transcriptional activity.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid. Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL), for 6 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the fire-fly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.
Western Blot for p65 Phosphorylation
This method assesses the inhibition of a key step in NF-κB activation: the phosphorylation of the p65 subunit.
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and grow to 80-90% confluency. Pre-treat the cells with test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phospho-p65 (Ser536) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phospho-p65 to total p65 or a loading control like β-actin.
Conclusion and Future Directions
This comparative guide highlights the current understanding of this compound's biological activity in the context of other well-characterized sesquiterpenoids. While this compound demonstrates cytotoxicity similar to Parthenolide and Helenalin, there is a significant lack of data regarding its specific anti-inflammatory activity and molecular targets.
-
Specificity of this compound: Based on the available data, the specificity of this compound's biological activity remains largely uncharacterized. The anti-inflammatory effects observed in related compounds from Nardostachys jatamansi suggest that this compound may also target the NF-κB pathway, but direct evidence is needed.
-
Comparison with Alternatives: Parthenolide and Helenalin have more defined mechanisms of action, with Parthenolide targeting the IKK complex and Helenalin directly modifying the p65 subunit of NF-κB. This makes them valuable benchmark compounds for assessing the specificity of novel anti-inflammatory agents.
-
Recommendations for Future Research: To fully assess the therapeutic potential of this compound, future studies should focus on:
-
Determining the IC50 values of this compound for the inhibition of key inflammatory mediators (e.g., NO, PGE2) and signaling pathways (e.g., NF-κB, MAPK).
-
Identifying the direct molecular target(s) of this compound through techniques such as affinity chromatography or thermal shift assays.
-
Conducting broader specificity profiling using kinase inhibitor panels to identify potential off-target effects.
-
Performing head-to-head comparative studies of this compound with Parthenolide and Helenalin under identical experimental conditions.
-
By addressing these knowledge gaps, the scientific community can gain a clearer understanding of this compound's biological activity and its potential as a specific and effective therapeutic agent.
References
- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decreased helenalin-induced cytotoxicity by flavonoids from Arnica as studied in a human lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Parthenolide, a sesquiterpene lactone, expresses multiple anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Xanthone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of maintaining a safe working environment and adhering to regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Xanthone.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, protective gloves, and chemical safety goggles or eyeglasses.[1] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[1] In case of accidental contact, rinse eyes immediately with plenty of water for at least 15 minutes and wash skin with soap and water.[1] If inhaled, move to fresh air.[1]
Spill and Accidental Release Measures
In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[1] The spilled material should be swept up and shoveled into suitable containers for disposal.[1]
Disposal Procedures
Unused or excess Xanthone should be treated as chemical waste. The primary recommended method of disposal is to sweep up the solid material and place it into a suitable, tightly closed container for disposal.[1] It is crucial to prevent the release of Xanthone into the environment. Disposal must be in accordance with all applicable regional, national, and local laws and regulations. For specific guidance, it is advisable to contact a licensed professional waste disposal service.
Empty containers should be handled as chemical waste. It is recommended to triple rinse the container with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.
Quantitative Safety Data
The following table summarizes the National Fire Protection Association (NFPA) 704 hazard ratings for Xanthone for quick reference.
| Hazard | Rating |
| Health (Blue) | 0 |
| Flammability (Red) | 1 |
| Instability (Yellow) | 0 |
| Special Hazards (White) | N/A |
| Source: Fisher Scientific Safety Data Sheet[1] |
Disposal Workflow
The following diagram illustrates the step-by-step procedure for the proper disposal of Xanthone.
References
Essential Safety and Handling Guidance for Kanshone A
Disclaimer: No publicly available, detailed Safety Data Sheet (SDS) for Kanshone A was found. The following guidance is based on general laboratory safety principles for handling cytotoxic compounds. It is imperative to obtain a comprehensive SDS from your supplier before commencing any work with this substance.
This compound is a sesquiterpene isolated from Nardostachys chinensis and has been shown to exhibit cytotoxic properties, with an IC50 value of 7.0 µg/ml in P388 cells.[1] Due to its cytotoxicity, stringent safety measures must be implemented to prevent exposure.
Key Compound Information
| Property | Value | Source |
| Molecular Formula | C15H22O2 | [2] |
| Molecular Weight | 234.33 g/mol | [2] |
| Reported Activity | Cytotoxic | [1] |
| CAS Number | 115356-18-8 | [1] |
Personal Protective Equipment (PPE)
Given the cytotoxic nature of this compound, a comprehensive PPE strategy is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact with the cytotoxic compound.[3] |
| Eyes | Safety goggles or a face shield | To protect the eyes from splashes or airborne particles.[3] |
| Body | A fully buttoned laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory | A properly fitted respirator (e.g., N95 or higher) | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Experimental Protocol: Safe Handling and Disposal of this compound
The following protocol provides a step-by-step guide for the safe handling of this compound in a research laboratory setting.
1. Preparation and Engineering Controls:
-
All work with solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Weighing and Reconstitution:
-
When weighing the solid compound, do so within the chemical fume hood on a tared weigh paper or in a suitable container.
-
Use anti-static measures if necessary to prevent dispersal of the powder.
-
To reconstitute, add the solvent to the vial containing this compound slowly to avoid splashing.
3. Solution Handling:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and appropriate hazard warnings.
-
When transferring solutions, use appropriate pipettes or syringes to minimize the risk of spills and aerosol generation.
4. Disposal:
-
All waste materials contaminated with this compound, including gloves, pipette tips, and empty vials, should be disposed of as hazardous chemical waste.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines for cytotoxic compounds.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
